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  • Product: 3-iodo-6-nitro-1H-indole
  • CAS: 1360963-23-0

Core Science & Biosynthesis

Foundational

3-Iodo-6-nitro-1H-indole (CAS 1360963-23-0): A Technical Guide on Physicochemical Properties, Synthesis, and Kinase Inhibitor Development

Executive Summary In modern medicinal chemistry, the strategic functionalization of indole cores is a cornerstone of drug discovery. 3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) serves as a highly versatile, bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic functionalization of indole cores is a cornerstone of drug discovery. 3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) serves as a highly versatile, bifunctional building block. Featuring an electrophilic nitro group at the C6 position and a highly reactive, cross-coupling-ready iodine atom at the C3 position, this molecule is engineered for the rapid assembly of complex heteroaromatic scaffolds.

As an Application Scientist overseeing early-stage drug development workflows, I frequently leverage this compound as a critical intermediate in the synthesis of p38 Mitogen-Activated Protein (MAP) kinase inhibitors—therapeutics targeted at severe inflammatory diseases and oncology[1]. This whitepaper dissects the physicochemical profile, mechanistic synthesis, and downstream application protocols of 3-iodo-6-nitro-1H-indole, providing a self-validating framework for laboratory execution.

Physicochemical Profiling & Structural Analysis

Understanding the physical and chemical constraints of a building block is essential for designing robust synthetic routes. The presence of the heavy iodine atom significantly increases the molecular weight and lipophilicity of the indole core, while the nitro group acts as a strong electron-withdrawing group (EWG), modulating the pKa of the indole N-H.

Table 1: Chemical Identifiers
PropertyValue
Chemical Name 3-Iodo-6-nitro-1H-indole
CAS Number 1360963-23-0
Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
InChIKey VWYMWFCKFDGAFF-UHFFFAOYSA-N
Synonyms 3-iodo-6-nitroindole
Table 2: Physicochemical & Safety Data
ParameterSpecification / HazardCausality & Impact
Physical Form Solid[2]Facilitates gravimetric dispensing in high-throughput screening.
Purity ≥ 95% - 97%[2]Critical for preventing catalyst poisoning in downstream Pd-catalyzed couplings.
Storage Temperature 2-8°C (Refrigerator)[2]Prevents thermal and oxidative degradation of the carbon-iodine bond over time.
GHS Signal Word Warning (GHS07)[2]Requires standard PPE; indicates acute toxicity risks.
Hazard Statements H302, H315, H319[2]Harmful if swallowed; causes skin and serious eye irritation.

Mechanistic Synthesis & Purification Protocol

The synthesis of 3-iodo-6-nitro-1H-indole relies on the electrophilic aromatic substitution of 6-nitroindole. Because the C3 position of the indole ring is highly electron-rich (nucleophilic), it is the prime target for halogenation.

Causality of Reagent Selection: We utilize molecular iodine (


) in the presence of a base (such as NaOH or KOH). The base serves a dual purpose: it deprotonates the indole nitrogen to form an indolyl anion, massively increasing the electron density and nucleophilicity at C3, and it helps neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion[1].

G A 6-Nitroindole (Starting Material) B Iodine (I2) + Base (Electrophilic Substitution) A->B C 3-Iodo-6-nitro-1H-indole (Target Product) B->C

Figure 1: Electrophilic aromatic substitution workflow for 3-iodo-6-nitro-1H-indole synthesis.

Step-by-Step Synthetic Protocol

Note: This is a self-validating protocol. In-process controls (IPC) are embedded to ensure reaction fidelity.

  • Substrate Activation: Dissolve 6-nitroindole (1.0 eq) in a polar aprotic solvent (e.g., DMF) under an inert argon atmosphere to prevent oxidative side reactions.

  • Base Addition: Add the selected base (e.g., KOH, 1.2 eq) to the solution at 0°C. Causality: Cooling prevents exothermic degradation and limits poly-iodination.

  • Halogenation: Dropwise add a solution of iodine (

    
    , 1.1 eq) dissolved in DMF. Maintain the temperature at 0°C to 5°C for 1 hour.
    
  • IPC (In-Process Control): Monitor via TLC or LC-MS. The reaction is complete when the 6-nitroindole starting material peak is consumed, replaced by the heavier mass of the iodinated product.

  • Quenching: Quench the reaction with an aqueous solution of sodium thiosulfate (

    
    ). Causality: Thiosulfate reduces any unreacted electrophilic 
    
    
    
    into harmless, water-soluble iodide ions (
    
    
    ), preventing over-oxidation during workup.
  • Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography or recrystallization to achieve the required >95% purity.

Downstream Applications: Scaffold Engineering for p38 MAP Kinase Inhibitors

The primary commercial and research value of 3-iodo-6-nitro-1H-indole lies in its utility as an advanced intermediate for synthesizing bicyclic heteroaromatic rings, specifically azaindazoles. These structures are potent inhibitors of p38 MAP kinase, a critical signaling node regulating the production of pro-inflammatory cytokines (like TNF-


 and IL-1

)[1]. Inhibiting this pathway is a major therapeutic strategy for rheumatoid arthritis, Crohn's disease, and various cancers[1].
The Synthetic Transformation Pathway

To convert 3-iodo-6-nitro-1H-indole into a p38 inhibitor, chemists must perform a sequence of highly orchestrated orthogonal reactions.

Causality of the Workflow:

  • Protection: The indole N-H must first be protected using trimethylsilylethoxymethyl chloride (SEM-Cl). Why? The free N-H can poison palladium catalysts or undergo unwanted N-arylation in the next step. SEM provides excellent steric shielding and is stable under basic coupling conditions[1].

  • Suzuki Cross-Coupling: The C3-iodine is highly reactive toward oxidative addition by Palladium. Reacting the protected intermediate with a boronic acid (e.g., trans-2-phenylvinylboronic acid) and

    
     allows for the precise installation of an aryl/vinyl group at C3[1].
    
  • Reduction: The C6-nitro group is then reduced to an amine using hydrazine (

    
    ) and a Palladium-on-Carbon (Pd/C) catalyst. This newly formed aniline is the necessary nucleophile for final cyclization into the azaindazole core[1].
    

G N1 3-Iodo-6-nitro-1H-indole (Core Building Block) N2 N-Protection (SEM-Cl) Steric Shielding N1->N2 N3 Suzuki Cross-Coupling Pd(PPh3)4, Boronic Acid N2->N3 N4 Nitro Reduction NH2NH2, Pd/C Catalyst N3->N4 N5 Azaindazole Scaffold (p38 MAP Kinase Inhibitor) N4->N5

Figure 2: Transformation pathway from 3-iodo-6-nitroindole to p38 MAP kinase inhibitor scaffolds.

Safety, Handling, and Storage Logistics

Maintaining the structural integrity of 3-iodo-6-nitro-1H-indole requires strict adherence to environmental controls.

  • Storage Causality: The compound must be stored in a tightly sealed container at 2-8°C (refrigerated)[2]. Exposure to ambient heat or prolonged UV light can induce homolytic cleavage of the weak C-I bond, leading to the generation of free iodine radicals and degradation of the batch.

  • Handling Precautions: According to its GHS classification, the compound carries P-codes indicating it should not be inhaled (P261) and requires protective gloves and eyewear (P280)[2]. In the event of skin contact, the protocol mandates washing with plenty of soap and water (P302+P352) to prevent localized irritation.

By strictly controlling the handling environment, researchers ensure the reproducibility of the highly sensitive palladium-catalyzed downstream reactions.

References

  • Google Patents (US7135575B2). "P38 inhibitors and methods of use thereof".

Sources

Exploratory

The Molecular Architecture and Synthetic Utility of 3-Iodo-6-nitro-1H-indole: A Technical Guide

Executive Summary 3-Iodo-6-nitro-1H-indole is a highly specialized, bifunctional heterocyclic building block extensively utilized in advanced medicinal chemistry and drug discovery[1][2]. With its unique substitution pat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-6-nitro-1H-indole is a highly specialized, bifunctional heterocyclic building block extensively utilized in advanced medicinal chemistry and drug discovery[1][2]. With its unique substitution pattern, it serves as a critical intermediate, particularly in the synthesis of complex heterobicyclic compounds such as p38 MAP kinase inhibitors[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven synthetic workflows.

Molecular Identity and Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible chemical synthesis. The core identity of 3-iodo-6-nitro-1H-indole is defined by the presence of a heavy halogen (iodine) at the C3 position and a strongly electron-withdrawing nitro group at the C6 position of the indole core[3].

Below is a consolidated table of its fundamental physicochemical data required for laboratory tracking and computational modeling:

Table 1: Core Physicochemical and Structural Data

PropertyValue
Chemical Name 3-Iodo-6-nitro-1H-indole
CAS Registry Number 1360963-23-0[1][4]
Molecular Formula C8H5IN2O2[3][4]
Molecular Weight 288.04 g/mol [1][3][4]
Linear Formula C8H5O2N2I1[1]
SMILES O=[O-][3]
InChIKey VWYMWFCKFDGAFF-UHFFFAOYSA-N[1][4]
Topological Polar Surface Area (TPSA) 58.93 Ų[3]
LogP (Predicted) 2.68[3]

Structural Causality: The Dual-Handle Scaffold

In drug development, the choice of a starting scaffold is dictated by its capacity for orthogonal functionalization. 3-Iodo-6-nitro-1H-indole is engineered for this exact purpose, providing two distinct chemical handles that react under completely different conditions:

  • The C3-Iodo Handle (Cross-Coupling Hub): Iodine is an exceptional leaving group. Its large atomic radius and polarizability make the C-I bond highly susceptible to oxidative addition by transition metals (e.g., Palladium)[5][6]. This enables rapid elaboration via Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions to install diverse aryl, alkynyl, or vinyl groups at the C3 position[5][6].

  • The C6-Nitro Handle (Latent Nucleophile): The nitro group exerts a strong electron-withdrawing effect (-I, -M) on the indole ring. This deactivates the ring slightly, increasing the stability of the molecule against unwanted electrophilic attacks. More importantly, it serves as a latent amine. Post-coupling at C3, the nitro group can be selectively reduced to an amino group, providing a nucleophilic handle for subsequent amide coupling or urea formation—a common motif in kinase inhibitors[2].

Standardized Synthesis Protocol: Regioselective Iodination

Expertise & Experience: The synthesis of 3-iodo-6-nitro-1H-indole typically proceeds via the electrophilic iodination of 6-nitro-1H-indole. While elemental iodine (


) can be used, N-iodosuccinimide (NIS)  is the preferred reagent. The causality behind this choice lies in the deactivating nature of the 6-nitro group. NIS in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a mild, controlled source of the iodonium ion (

), ensuring high regioselectivity at the C3 position without over-oxidizing the substrate[6].
Step-by-Step Methodology
  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 6-nitro-1H-indole (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Protect the reaction vessel from light (to prevent radical side reactions) and cool to 0 °C using an ice bath.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. The slight stoichiometric excess ensures complete conversion while minimizing the risk of di-iodination.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material will be consumed, and a new, lower-

    
     spot (due to the heavy iodine atom decreasing overall mobility) will appear.
    
  • Quenching & Workup: Pour the mixture into ice water containing 10% aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted electrophilic iodine species. Extract the aqueous layer with Ethyl Acetate (3x).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 3-iodo-6-nitro-1H-indole[1][3].
    

Downstream Workflows and Visualizations

Once synthesized, 3-iodo-6-nitro-1H-indole is integrated into modular drug discovery pipelines. The following diagram illustrates a typical workflow utilized in the generation of heterobicyclic kinase inhibitors[2].

G A 6-Nitro-1H-indole (Starting Material) B 3-Iodo-6-nitro-1H-indole (MW: 288.04) A->B NIS, DMF Regioselective Iodination C Pd-Catalyzed Cross-Coupling B->C Arylboronic Acid Base, Pd Catalyst D 3-Substituted 6-nitro-1H-indole C->D E Nitro Reduction D->E Fe/NH4Cl or H2, Pd/C F 6-Amino Indole Derivative (Drug Scaffold) E->F

Workflow for the synthesis and downstream functionalization of 3-iodo-6-nitro-1H-indole.

Mechanistic Pathway of Iodination

To fully understand the synthesis, one must visualize the electron flow. The electron-rich pyrrole ring of the indole attacks the electrophilic iodine, forming a Wheland intermediate, which rapidly rearomatizes to restore the stable indole core.

Mechanism N1 Indole Ring Nucleophilic Attack N3 Wheland Intermediate (Sigma Complex at C3) N1->N3 Electrophilic Addition N2 N-Iodosuccinimide (NIS) Electrophilic Iodine Source N2->N3 Electrophilic Addition N4 Deprotonation Rearomatization N3->N4 Loss of H+ N5 3-Iodo-6-nitro-1H-indole N4->N5 Product Formation

Mechanistic pathway of the regioselective electrophilic iodination at the C3 position.

Analytical Validation

To ensure trustworthiness in the laboratory, the synthesized compound must be rigorously validated before advancing to cross-coupling steps:

  • Mass Spectrometry (LC-MS): The exact molecular weight is 288.04 g/mol [1]. In negative electrospray ionization (ESI-), the compound will readily lose the acidic indole N-H proton, yielding a distinct

    
     peak at m/z 286.9.
    
  • NMR Spectroscopy: In

    
     NMR (typically run in DMSO-
    
    
    
    ), the disappearance of the C3 proton (which usually resonates around 7.4 ppm in the unsubstituted precursor) is the primary indicator of successful iodination. The highly deshielded protons of the 6-nitro-substituted benzene ring will remain intact, confirming that the electrophilic attack occurred regioselectively at the C3 position.

References

  • Buy 3-iodo-6-nitro-1H-indole from SUZHOU ARTK MEDCHEM CO.,LTD. - ECHEMI Source: echemi.com 4

  • 3-Iodo-6-nitro-1H-indole | 1360963-23-0 - Sigma-Aldrich Source: sigmaaldrich.com1

  • 1360963-23-0 | 3-Iodo-6-nitro-1H-indole - ChemScene Source: chemscene.com 3

  • EP2039685A2 - Heterobicyclic compounds as P38 inhibitors - Google Patents Source: google.com 2

  • Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines Source: acs.org5

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - Beilstein Journals Source: beilstein-journals.org 6

Sources

Foundational

biological activity of 3-iodo-6-nitro-1H-indole derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-6-Nitro-1H-Indole Derivatives Executive Summary The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-Iodo-6-Nitro-1H-Indole Derivatives

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of specific substituents onto the indole ring can profoundly modulate its electronic properties and, consequently, its therapeutic potential. This guide focuses on the predicted biological activities of a specific, yet underexplored, class of compounds: 3-iodo-6-nitro-1H-indole derivatives.

While direct experimental data on this precise substitution pattern is limited, a wealth of information exists for related nitro- and iodo-substituted indoles. By synthesizing the established mechanisms and activities of these related compounds, this document serves as a predictive framework for researchers, scientists, and drug development professionals. We will explore the probable synthesis, anticancer, and antimicrobial potential of 3-iodo-6-nitro-1H-indole derivatives, grounding our predictions in authoritative literature and providing detailed experimental protocols to facilitate their future investigation. The core hypothesis is that the combination of the electron-withdrawing nitro group and the versatile iodo-substituent creates a unique pharmacophore with potent, multi-mechanistic potential against cancer and microbial pathogens.

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system is one of the most important heterocyclic structures in drug discovery, prevalent in a vast number of biologically active compounds.[3] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, including enzymes and receptors, often by mimicking peptide structures.[2] This inherent bioactivity has led to the development of indole-based drugs for a multitude of diseases, establishing it as a cornerstone for medicinal chemists.[4][5] The versatility of the indole nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects.[6]

Indole derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Targeting various hallmarks of cancer through mechanisms like kinase inhibition, microtubule disruption, cell cycle arrest, and induction of apoptosis.[7][8]

  • Antimicrobial: Exhibiting efficacy against bacteria, fungi, and other microbes through pathways such as DNA synthesis inhibition and disruption of cell membranes.[3]

  • Antiviral: Showing promise against a range of viruses, including HIV and influenza, by interfering with viral entry or replication processes.[9][10]

The specific biological profile of an indole derivative is dictated by the nature and position of its substituents. The focus of this guide, the 3-iodo-6-nitro substitution, presents a compelling combination of functionalities poised for significant biological impact.

Synthesis and Chemical Rationale

Synthesis of the 3-Iodo-6-Nitro-1H-Indole Core

The synthesis of 3-iodoindoles is well-established, often proceeding through an efficient palladium/copper-catalyzed coupling and subsequent electrophilic iodocyclization.[1][11] Adapting this methodology provides a robust and plausible route to the target 3-iodo-6-nitro-1H-indole scaffold. The process begins with a suitably substituted aniline, in this case, N,N-dialkyl-2-iodo-4-nitroaniline, which undergoes a Sonogashira coupling with a terminal alkyne. The resulting intermediate is then treated with molecular iodine (I₂) to induce an electrophilic cyclization, yielding the desired 2,3-disubstituted 6-nitroindole.

The iodo group at the C3 position is not merely a structural component; it serves as a highly versatile synthetic handle for further diversification through well-known palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[11]

A N,N-Dialkyl-2-iodo-4-nitroaniline + Terminal Alkyne B Sonogashira Coupling (Pd/Cu catalyst, Et3N) A->B C N,N-Dialkyl-2-(1-alkynyl)-4-nitroaniline (Intermediate) B->C D Electrophilic Cyclization (I2, CH2Cl2) C->D E 3-Iodo-6-nitro-1H-indole Derivative (Final Product) D->E F Further Diversification (Suzuki, Heck, Sonogashira Coupling) E->F

Plausible synthetic workflow for 3-iodo-6-nitro-1H-indole derivatives.
Rationale for Predicted Biological Activity

The biological potential of this scaffold is rooted in the distinct electronic properties of its substituents:

  • The 6-Nitro Group: The nitro group is a strong electron-withdrawing moiety that significantly alters the electronic landscape of the indole ring.[12] This has two primary consequences. First, it makes the molecule a better electron acceptor, facilitating redox cycling reactions within the cell. The intracellular reduction of the nitro group can generate reactive nitrogen species and superoxide radicals, leading to oxidative stress and cytotoxicity in cancer cells and microbes.[12][13] Second, this electron-withdrawing nature can enhance interactions with biological targets.

  • The 3-Iodo Group: The iodine atom at the C3 position contributes to the molecule's activity in several ways. Halogenation can increase lipophilicity, potentially improving the compound's ability to cross cell membranes.[12] Furthermore, iodine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. As previously mentioned, it also provides a crucial site for synthetic modification to optimize activity.

The combination of these two groups is predicted to create a potent pharmacophore where the nitro group drives cytotoxic mechanisms and the iodo group enhances bioavailability and target engagement, while also offering a platform for further chemical exploration.

Predicted Anticancer Activity: A Multi-Pronged Attack

Substituted nitroindoles are known to exhibit broad-spectrum anticancer activity.[14] The 3-iodo-6-nitro-1H-indole scaffold is predicted to combat cancer through several distinct, yet potentially synergistic, mechanisms.

Mechanism 1: c-Myc Inhibition via G-Quadruplex Stabilization

The c-Myc oncogene is a critical transcription factor that is overexpressed in many human cancers, driving uncontrolled cell proliferation.[12] The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a non-canonical DNA structure known as a G-quadruplex (G4). The formation and stabilization of this G4 structure act as a transcriptional repressor, effectively silencing the gene.

Studies on pyrrolidine-substituted 5-nitroindoles have shown that they are potent stabilizers of the c-Myc promoter G-quadruplex.[12][14] By binding to this structure, they prevent its unwinding, inhibit transcription, and lead to the downregulation of c-Myc protein. This disruption of a key oncogenic driver results in cell cycle arrest and apoptosis.[14] It is highly probable that 6-nitroindole derivatives could function through a similar mechanism.

cluster_0 Mechanism of Action Compound 3-Iodo-6-Nitro-Indole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription Transcription Blocked G4->Transcription cMyc_mRNA c-Myc mRNA ↓ Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein ↓ cMyc_mRNA->cMyc_Protein CellCycle Cell Cycle Arrest (G1 Phase) cMyc_Protein->CellCycle Apoptosis Apoptosis ↑ cMyc_Protein->Apoptosis

Predicted pathway of c-Myc inhibition by G-quadruplex stabilization.
Mechanism 2: Redox Cycling and Induction of Oxidative Stress

A key feature of many nitroaromatic compounds is their ability to undergo intracellular enzymatic reduction.[13] This process, often catalyzed by cellular reductases, converts the nitro group (NO₂) into highly reactive intermediates, such as the nitroso (NO) and hydroxylamine (NHOH) species. This reduction cascade consumes cellular reducing equivalents (like NADH or NADPH) and, in the presence of oxygen, generates superoxide radicals (O₂⁻) and other reactive oxygen species (ROS). The resulting accumulation of ROS overwhelms the cell's antioxidant defenses, leading to widespread damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[12] This mechanism provides a broad cytotoxic effect that can be effective against a range of cancer types.

Other Potential Anticancer Mechanisms

The indole scaffold is a versatile template for designing inhibitors of various cancer-related enzymes.[4][7] By appending appropriate side chains to the 3-iodo-6-nitro-1H-indole core (utilizing the C3-iodo position), it is conceivable to develop potent inhibitors targeting other critical pathways, including:

  • Tubulin Polymerization Inhibition: Certain indole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis.[15]

  • Kinase Inhibition: Indoles are a core component of many kinase inhibitors. Derivatives could be designed to target receptor tyrosine kinases like EGFR and VEGFR or non-receptor tyrosine kinases like SRC, which are crucial for tumor growth, angiogenesis, and metastasis.[12][16]

  • Topoisomerase Inhibition: Topoisomerases are vital enzymes for DNA replication and repair. Indole-based compounds have been shown to inhibit both topoisomerase I and II, leading to DNA damage and cell death.[9][17]

Quantitative Anticancer Data from Related Indole Derivatives

The following table summarizes the in vitro cytotoxic activity of various nitro- and iodo-substituted indole derivatives against a panel of human cancer cell lines, providing a benchmark for the potential potency of 3-iodo-6-nitro-1H-indole compounds.

Compound/Derivative ClassCancer Cell LineActivity (IC₅₀ in µM)Reference
Pyrrolidine-substituted 5-nitroindole (cpd 5)HeLa (Cervical)5.08 ± 0.91[14]
Pyrrolidine-substituted 5-nitroindole (cpd 7)HeLa (Cervical)5.89 ± 0.73[14]
Indole-sulfonohydrazide (cpd 5f)MDA-MB-468 (Breast)8.2[18]
Indole-sulfonohydrazide (cpd 5f)MCF-7 (Breast)13.2[18]
Indole-based Kinase Inhibitor (cpd 16)A549 (Lung)Not specified, strong cytotoxicity[16]
Indole-based Kinase Inhibitor (cpd 16)PC3 (Prostate)Not specified, strong cytotoxicity[16]
Indole-1,3,4-oxadiazole (cpd 2e)HCT116 (Colorectal)6.43 ± 0.72[19]
Indole-1,3,4-oxadiazole (cpd 2e)A549 (Lung)9.62 ± 1.14[19]

Predicted Antimicrobial and Antiviral Potential

Antibacterial Activity

The same mechanisms that confer anticancer activity are often effective against microbial pathogens.

  • Oxidative Stress: The intracellular reduction of the nitro group is a well-established mechanism for antimicrobial agents, generating toxic intermediates that lead to oxidative stress and bacterial cell death.[12][20]

  • Enhanced Efficacy: The presence of a halogen, such as iodine, can enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial cell walls and membranes.[12] Furthermore, studies on 5-iodoindole have demonstrated a synergistic antimicrobial effect when combined with conventional antibiotics like carbapenems, particularly against extensively drug-resistant (XDR) bacteria such as Acinetobacter baumannii.[21] This suggests a potential role in overcoming antibiotic resistance.

  • Biofilm Inhibition: Indole and its derivatives have been shown to inhibit the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[21]

Antiviral Activity

The indole scaffold is present in several antiviral agents.[10][22] While the specific antiviral potential of 3-iodo-6-nitro-1H-indole is speculative, related derivatives have shown promising activity.

  • Thiourea derivatives of indole have demonstrated potent activity against HIV-1 and a broad spectrum of RNA viruses.[9]

  • Recently, an indole-3-carboxylic acid derivative was identified as having a reliable antiviral effect against SARS-CoV-2 in vitro.[23][24]

Quantitative Antimicrobial Data from Related Indole Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitro- and iodo-containing indole derivatives against various microorganisms.

Compound/Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6 - 62.5[12][20]
Halogenated Nitro DerivativesCandida sp.15.0 - 62.5[12][20]
Indole-thiadiazole (cpd 2c)MRSAMore effective than ciprofloxacin[25]
Indole-triazole (cpd 3d)MRSAMore effective than ciprofloxacin[25]
5-IodoindoleAcinetobacter baumannii (XDR)64 - 1024 (synergistic with carbapenems)[21]

Experimental Protocols for Evaluation

To validate the predicted biological activities of novel 3-iodo-6-nitro-1H-indole derivatives, a systematic workflow employing standardized in vitro assays is essential.

In Vitro Anticancer Evaluation Workflow

The primary evaluation of anticancer potential involves assessing a compound's ability to inhibit cancer cell growth and induce cell death.

Start Synthesized 3-Iodo-6-Nitro-Indole Derivatives Step1 Step 1: Cytotoxicity Screening (MTT Assay) Start->Step1 Data1 Determine IC₅₀ Values (Dose-Response Curve) Step1->Data1 Decision1 Potent Activity? Data1->Decision1 Step2 Step 2: Apoptosis Analysis (Annexin V/PI Staining) Decision1->Step2 Yes Step3 Step 3: Cell Cycle Analysis (Flow Cytometry) Decision1->Step3 Yes Data2 Quantify Apoptotic vs. Necrotic Cells Step2->Data2 End Mechanistic Studies (e.g., Western Blot for c-Myc) Data2->End Data3 Identify Cell Cycle Phase Arrest Step3->Data3 Data3->End

Workflow for the in vitro evaluation of anticancer activity.

Protocol: MTT Assay for Cell Viability [26] This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a reliable indicator of cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Incubation: After the treatment period, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value from the resulting dose-response curve.

In Vitro Antimicrobial Evaluation

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [12] This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The 3-iodo-6-nitro-1H-indole scaffold represents a highly promising, albeit underexplored, area for drug discovery. By synthesizing the known biological activities of its constituent parts, we can confidently predict that its derivatives will possess potent anticancer and antimicrobial properties. The electron-withdrawing nitro group is poised to drive cytotoxicity through redox cycling and potential G-quadruplex stabilization, while the iodo-substituent offers a crucial handle for enhancing bioavailability and performing synthetic modifications to optimize potency and target specificity.

The path forward is clear. The immediate next steps should involve the synthesis of a focused library of 3-iodo-6-nitro-1H-indole derivatives to establish robust structure-activity relationships. This library should then be subjected to the rigorous experimental workflows detailed in this guide, starting with broad screening against panels of cancer cell lines and microbial pathogens. Promising lead compounds identified from these screens can then advance to more complex mechanistic studies and, ultimately, in vivo evaluation. This strategic approach, grounded in the chemical rationale and predictive insights outlined herein, provides a solid foundation for unlocking the therapeutic potential of this exciting class of molecules.

References

  • Design, synthesis and biological evaluation of novel indole derivatives as potential HDAC/BRD4 dual inhibitors and anti-leukemia agents - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX - MDPI. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. Available at: [Link]

  • Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega - ACS Publications. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC. Available at: [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - MDPI. Available at: [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. Available at: [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Available at: [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Available at: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - Bentham Science Publisher. Available at: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC. Available at: [Link]

  • (PDF) Antiviral activity of isoindole derivatives - ResearchGate. Available at: [Link]

  • (PDF) Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives - ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. Available at: [Link]

  • Antiviral activity of indole derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available at: [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC. Available at: [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole - ijarsct. Available at: [Link]

  • Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity - Letters in Applied NanoBioScience. Available at: [Link]

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available at: [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - MDPI. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. Available at: [Link]

Sources

Exploratory

Strategic Utilization of 3-Iodo-6-nitro-1H-indole in Medicinal Chemistry: Synthetic Protocols and Therapeutic Applications

Executive Summary The compound 3-iodo-6-nitro-1H-indole serves as a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : the C3-iodine atom provides a hand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-iodo-6-nitro-1H-indole serves as a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile : the C3-iodine atom provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), while the C6-nitro group serves as a masked aniline, enabling late-stage diversification via reduction and subsequent acylation or sulfonylation. This guide details the synthetic access, functionalization strategies, and application of this core in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase-targeted anticancer agents.

Part 1: Structural Analysis & Synthetic Utility

The 3-iodo-6-nitro-1H-indole scaffold offers three distinct vectors for chemical modification, allowing medicinal chemists to explore structure-activity relationships (SAR) efficiently.

PositionFunctional GroupElectronic CharacterSynthetic Utility
C3 IodideElectrophilicPrimary Coupling Vector. High reactivity in Pd-catalyzed cross-couplings due to the weak C-I bond. Ideal for introducing aryl, heteroaryl, or alkynyl "tails" (e.g., for hydrophobic pocket occupation).
C6 NitroElectron-WithdrawingSecondary Diversity Vector. Strongly deactivates the ring initially. Can be reduced (

,

) to a nucleophilic amine (

) for amide/urea/sulfonamide formation.
N1 Indole NHAcidicSolubility & Protection. Can be alkylated or protected (Boc, SEM, Tosyl) to tune lipophilicity or direct regioselectivity during C3/C6 manipulations.
The "Orthogonal" Advantage

The key strategic advantage is the stability of the nitro group under standard Pd-catalyzed coupling conditions. A chemist can install a complex heterocycle at C3 first, and then activate the C6 position by reduction, avoiding protecting group shuffles.

Part 2: Synthesis of the Core Scaffold

While 3-iodo-6-nitro-1H-indole is commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust method involves the direct electrophilic iodination of 6-nitroindole.

Protocol: Regioselective Iodination of 6-Nitroindole

Objective: Synthesis of 3-iodo-6-nitro-1H-indole on a multigram scale. Mechanism: Electrophilic aromatic substitution (


). The C3 position is the most electron-rich site in the pyrrole ring, even with the deactivating C6-nitro group.
Materials
  • Starting Material: 6-Nitroindole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv) or Iodine (

    
    ) / KOH
    
  • Solvent: DMF (Anhydrous)[1][2]

  • Workup: Sodium thiosulfate (

    
    ), Ethyl Acetate
    
Step-by-Step Procedure
  • Dissolution: Charge a flame-dried round-bottom flask with 6-nitroindole (10 mmol, 1.62 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (11 mmol, 2.48 g) portion-wise over 10 minutes. Note: Protecting the reaction from light is recommended to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–12 hours. Monitor by TLC (30% EtOAc/Hexanes). The product typically appears as a lower

    
     spot compared to the starting material.
    
  • Quench: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to reduce excess iodine/NIS).

  • Isolation: A yellow precipitate will form.

    • Method A (Filtration): Filter the solid, wash copiously with water, and dry under vacuum.

    • Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Yield: Typically 85–95%.

    • Appearance: Yellow solid.[2]

Part 3: Functionalization Toolkit

C3-Suzuki-Miyaura Coupling (Aryl Installation)

This is the most common transformation for generating kinase inhibitors.

  • Conditions:

    
     (5 mol%), Aryl-Boronic Acid (1.5 equiv), 
    
    
    
    (2M aq), DME/EtOH, 80°C.
  • Note: The free N-H can sometimes poison catalysts; if yields are low, protect N1 with Boc or Tosyl prior to coupling.

C6-Nitro Reduction (Amine Generation)

Essential for creating hydrogen-bonding motifs (e.g., for the HIV RT active site).

  • Conditions: Iron powder (5 equiv),

    
     (saturated aq), EtOH/THF, 70°C, 2 hours.
    
  • Result: Clean conversion to 3-iodo-6-aminoindole (if C3 is untouched) or the C3-substituted-6-amino derivative.

N1-Alkylation
  • Conditions:

    
     or 
    
    
    
    , Alkyl Halide, DMF,
    
    
    .
  • Application: Introduction of solubilizing tails (e.g., morpholine chains) often seen in second-generation NNRTIs like Rilpivirine analogues.

Part 4: Case Study – HIV-1 NNRTIs

Target: HIV-1 Reverse Transcriptase (Allosteric Pocket).[3] Class: Indolylarylsulfones (IAS).

The 3-iodo-6-nitroindole scaffold is a precursor to potent IAS derivatives. The design logic involves:

  • C3-Sulfone/Aryl: Occupies the hydrophobic tunnel of the NNRTI binding pocket.

  • C6-Functionalization: The nitro group is reduced to an amine, which forms critical hydrogen bonds with the backbone carbonyl of Lys101 in the RT enzyme.

Synthetic Workflow for IAS Analogues
  • Coupling: 3-iodo-6-nitro-1H-indole + Sodium Arylsulfinate (

    
    -catalyzed) 
    
    
    
    3-(arylsulfonyl)-6-nitroindole.
  • Reduction: 3-(arylsulfonyl)-6-nitroindole

    
     3-(arylsulfonyl)-6-aminoindole.
    
  • Derivatization: Acylation of the 6-amine to fine-tune electrostatic interactions.

Part 5: Visualizations

Diagram 1: Synthetic Divergence from the Core

This diagram illustrates the "Hub-and-Spoke" utility of the scaffold.

G Core 3-Iodo-6-nitro-1H-indole (Core Scaffold) Suzuki Suzuki Coupling (C3-Aryl) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sonogashira Sonogashira Coupling (C3-Alkynyl) Core->Sonogashira Pd/Cu, Alkyne Alkylation N1-Alkylation (Solubility Tail) Core->Alkylation NaH, R-X Reduction Nitro Reduction (C6-Amine) Suzuki->Reduction Fe/NH4Cl KinaseInhib Kinase Inhibitor Precursor (e.g., Axitinib analogs) Suzuki->KinaseInhib Further Elaboration NNRTI HIV-1 NNRTI (Indolylarylsulfones) Reduction->NNRTI Sulfonylation/Acylation

Caption: Divergent synthetic pathways from the 3-iodo-6-nitro-1H-indole core, highlighting access to distinct therapeutic classes.

Diagram 2: SAR Logic for HIV-1 Inhibition

This diagram maps the structural features of the derivative to the biological target (Reverse Transcriptase).

SAR Indole Indole Core (Scaffold) C3_Sub C3-Aryl/Sulfone Indole->C3_Sub C6_Sub C6-Amine/Amide Indole->C6_Sub N1_Sub N1-Alkyl Tail Indole->N1_Sub Hydrophobic Hydrophobic Pocket (Val106, Tyr188) C3_Sub->Hydrophobic Pi-Stacking / vdW HBond H-Bond Donor (Lys101 Backbone) C6_Sub->HBond Hydrogen Bond Solvent Solvent Exposed Region (Solubility) N1_Sub->Solvent Solubility / PK

Caption: Structure-Activity Relationship (SAR) mapping of 3-iodo-6-nitroindole derivatives against the HIV-1 Reverse Transcriptase binding pocket.

References

  • Synthesis and Functionaliz

    • Source: Yue, D., Yao, T., & Larock, R. C. (2006).[4] Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes.[4] The Journal of Organic Chemistry.

    • URL:[Link]

  • Indolylarylsulfones as HIV-1 NNRTIs

    • Source: Silvestri, R., et al. (2003). Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry.
    • URL:[Link]

  • Palladium-C

    • Source: Organic Chemistry Portal. (2023). Suzuki Coupling of Nitrogen Heterocycles.
    • URL:[Link]

  • Synthesis of 3-Substituted 6-Nitroindoles

    • Source: BenchChem Application Notes.[1] (2025).[1][2][5] Protocols for the Synthesis of 3-Iodo-6-nitro-1H-indole.

  • Indole Deriv

    • Source: Zhang, M., et al. (2017). Recent Development in Indole Derivatives as Anticancer Agents.[6][7] Current Drug Targets.

    • URL:[Link]

Sources

Foundational

Technical Guide: Synthesis Pathways for 6-Nitroindole Derivatives

Topic: Synthesis Pathways for 6-Nitroindole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 6-Nitroindole is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathways for 6-Nitroindole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

6-Nitroindole is a privileged scaffold in medicinal chemistry, serving as a critical precursor for tryptamine derivatives, protein kinase inhibitors, and fluorescent biological probes.[2] Its synthetic value lies in the C6-nitro group, which offers a versatile handle for orthogonal functionalization (e.g., reduction to amines for amide coupling or Sandmeyer reactions).

However, accessing the 6-position is synthetically non-trivial. The indole nucleus is electron-rich and acid-sensitive, typically favoring electrophilic aromatic substitution (EAS) at C3. Direct nitration often leads to oxidative polymerization or mixtures of C3/C5 isomers. This guide delineates two high-fidelity pathways to overcome these regioselectivity challenges: Directed Nitration of N-Protected Indoles (for direct functionalization) and the Leimgruber-Batcho Synthesis (for de novo ring construction).

Part 1: The Regioselectivity Challenge

To synthesize 6-nitroindole effectively, one must first understand the electronic bias of the substrate. The pyrrole ring of indole is significantly more nucleophilic than the benzene ring.

  • C3 Selectivity: In neutral media, the HOMO coefficient is highest at C3.

  • Acid Sensitivity: Strong acids (required for nitration) protonate C3, generating an indolenium ion that is susceptible to polymerization.[1]

  • The C6 Solution: To direct substitution to C6, the chemist must (1) deactivate the pyrrole ring to prevent C3 attack/oxidation and (2) utilize a solvent system that stabilizes the transition state for benzene ring substitution.

Visualization: Regioselectivity Logic

The following diagram illustrates the decision matrix for directing nitration based on protecting group strategy.

IndoleRegioselectivity Indole Indole Scaffold DirectNitration Direct Nitration (HNO3/H2SO4) Indole->DirectNitration Unprotected Protected N-Protection (EWG: Acetyl/TFA) Indole->Protected Deactivation Polymer Polymerization / Tars (Acid Sensitivity) DirectNitration->Polymer High Temp / Strong Acid C3Nitro 3-Nitroindole (Kinetic Product) DirectNitration->C3Nitro Mild Conditions SolventEffect Solvent Control (TFA or Ac2O) Protected->SolventEffect C6Nitro 6-Nitroindole (Thermodynamic/Directed) SolventEffect->C6Nitro Nitration

Caption: Regiochemical outcomes of indole nitration. N-protection and solvent choice are the primary determinants for accessing the C6 position.

Part 2: Primary Pathway – Directed Nitration of N-Protected Indoles

This is the most direct route for converting commercially available indole to 6-nitroindole. The use of an electron-withdrawing group (EWG) on the nitrogen atom lowers the HOMO energy of the pyrrole ring, discouraging C3 attack and preventing oxidation.

The Mechanism

Using Trifluoroacetic Acid (TFA) as both solvent and proton source is the superior method. The N-trifluoroacetyl or N-acetyl group deactivates the pyrrole ring. In TFA, the nitronium ion (


) is generated effectively, but the solvent medium favors attack at the less hindered, electronically available C6 position over C4 or C5.
Experimental Protocol: Synthesis of 6-Nitroindole via N-Trifluoroacetyl Indole

Reagents: Indole, Trifluoroacetic Anhydride (TFAA), Sodium Nitrate (


), Trifluoroacetic Acid (TFA).
StepOperationCritical Parameter
1. Protection Dissolve Indole (1 equiv) in TFA. Add TFAA (1.2 equiv).Temp:

C to RT. Exothermic.
2. Nitration Add

(1.1 equiv) portion-wise to the mixture.
Temp: Maintain

C. Control exotherm.
3. Monitoring Stir for 2–4 hours. Monitor via TLC/HPLC.Look for disappearance of N-TFA-indole.
4. Quench Pour onto ice/water.[3] Neutralize with

.[4]
Precipitate formation.
5. Hydrolysis Reflux crude solid in MeOH/aq.

or mild base.
Cleaves the N-TFA group.
6. Isolation Filter precipitate or extract with EtOAc.[4]Yield: Typically 60–75%.

Technical Insight: Unlike sulfuric acid nitration, the TFA method avoids "acid charring." The regioselectivity is temperature-dependent; keeping the reaction cold (


C) favors C6. Higher temperatures may increase C4 impurity formation [1].

Part 3: Secondary Pathway – Leimgruber-Batcho Synthesis (De Novo)

For large-scale manufacturing or when specific C2/C3 substitution patterns are required before ring closure, the Leimgruber-Batcho (L-B) synthesis is the gold standard. It constructs the indole ring from 2-nitrotoluene derivatives.[5][6]

The Challenge for 6-Nitro: Standard L-B synthesis makes indole from o-nitrotoluene. To make 6-nitroindole, one must start with 2,4-dinitrotoluene .[7][8] The challenge lies in the reductive cyclization step: one nitro group (at the ortho position) must be reduced to the amine to form the pyrrole ring, while the other nitro group (at the para position, becoming C6) must remain intact.

Experimental Protocol: Selective Cyclization

Precursor: 2,4-Dinitrotoluene.[7]

  • Enamine Formation:

    • React 2,4-dinitrotoluene with

      
      -dimethylformamide dimethyl acetal (DMF-DMA) in DMF or pyrrolidine.
      
    • Conditions: Heat to

      
      C for 4–12 hours.
      
    • Product:

      
      -dimethylamino-2,4-dinitrostyrene. The methyl protons are sufficiently acidic due to the two nitro groups.
      
  • Regioselective Reductive Cyclization:

    • Standard Hydrogenation (

      
      ) is risky as it may reduce both nitro groups to diaminoindole.
      
    • Recommended Method:Titanium(III) Chloride (

      
      )  or Iron/Acetic Acid (
      
      
      
      )
      under controlled conditions.
    • Mechanism:[1][9][10][11][12] The nitro group ortho to the enamine side chain is sterically and electronically predisposed to reduction and immediate cyclization to the imine/aminal, which eliminates dimethylamine to form the indole.

Visualization: Leimgruber-Batcho Workflow

LB_Synthesis Start 2,4-Dinitrotoluene Reagent1 DMF-DMA (110°C) Start->Reagent1 Enamine Trans-β-dimethylamino- 2,4-dinitrostyrene Reagent1->Enamine Condensation Reduction Selective Reduction (TiCl3 or Fe/AcOH) Enamine->Reduction Ortho-NO2 Reduction Cyclization Cyclization & Elimination Reduction->Cyclization Spontaneous Product 6-Nitroindole Cyclization->Product

Caption: The Leimgruber-Batcho route converts 2,4-dinitrotoluene to 6-nitroindole. Selective reduction of the ortho-nitro group is the rate-determining selectivity step.

Part 4: Comparative Analysis of Methods

FeatureDirected Nitration (TFA Method)Leimgruber-Batcho Synthesis
Starting Material Indole (Cheap, abundant)2,4-Dinitrotoluene (Commodity chemical)
Step Count 3 (Protect -> Nitrate -> Deprotect)2 (Enamine formation -> Cyclization)
Scalability Moderate (Exotherms in nitration)High (Industrial standard)
Regioselectivity Good (Favors C6, some C4/C5)Excellent (Structural guarantee)
Key Risk Handling

species; Isomer separation
Handling dinitro compounds (Energetic); Over-reduction
Best For Lab-scale synthesis (<100g)Process/Pilot scale (>1kg)

Part 5: Applications & Derivatization[2]

Once synthesized, 6-nitroindole acts as a versatile "Trojan horse" for introducing functionality at the 6-position.

  • 6-Aminoindole: Reduction via

    
     or 
    
    
    
    . Key intermediate for sulfonamide synthesis.
  • 6-Haloindoles: Via Sandmeyer reaction of the 6-amino derivative.

  • Indazole Synthesis: Nitrosation of 6-nitroindole yields 6-nitro-1H-indazole-3-carbaldehyde, a scaffold hopping strategy used in kinase inhibitor design [2].[13]

References

  • Regioselective Nitration of N-Protected Indoles. Source: National Institutes of Health (PMC) / BenchChem Context: Describes the use of Trifluoroacetic Acid (TFA) to direct nitration to the C6 position by altering the electrophilic environment and deactivating the pyrrole ring. URL:[Link]

  • Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene. Source: Royal Society of Chemistry (New Journal of Chemistry) Context: Validates the Leimgruber-Batcho strategy starting from dinitrotoluene derivatives for accessing 6-nitroindoles. URL:[Link]

  • Bartoli Indole Synthesis Review. Source: Chemical Society Reviews Context: Provides context on alternative cyclization methods (Bartoli) and their limitations regarding nitro-substituted indoles compared to L-B synthesis. URL:[Link]

Sources

Exploratory

The Antimicrobial Potential of 3-Iodo-6-Nitro-1H-Indole Analogs: A Dual-Action Scaffold for Combating Drug Resistance

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The relentless rise of antimicrobial resistance (AMR) constitutes a critical global health threat, necessitating the ur...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless rise of antimicrobial resistance (AMR) constitutes a critical global health threat, necessitating the urgent development of novel therapeutic agents that operate via mechanisms distinct from existing drugs. The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the significant antimicrobial potential of a specific, underexplored class of indole derivatives: 3-iodo-6-nitro-1H-indole analogs. We posit that this scaffold possesses a unique dual-action potential, combining the well-documented reductive bioactivation of the nitro group with the multi-target antimicrobial properties of iodine. This document provides a comprehensive overview of the mechanistic rationale, synthetic strategies, essential evaluation protocols, and structure-activity relationships pertinent to this promising class of molecules.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The efficacy of conventional antibiotics is waning at an alarming rate due to the emergence and spread of multidrug-resistant (MDR) pathogens. This crisis has spurred a search for new chemical entities that can overcome existing resistance mechanisms. Indole and its derivatives have garnered significant attention, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against MDR strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The versatility of the indole ring allows for substitutions that can dramatically modulate its biological activity, making it an excellent backbone for the design of new antimicrobial agents.[2][3]

This guide focuses on the strategic combination of two powerful pharmacophores on the indole core: a nitro group at the 6-position and an iodine atom at the 3-position. This design is not arbitrary; it is a hypothesis-driven approach to create molecules with a multi-pronged attack strategy, potentially reducing the likelihood of resistance development.

The 3-Iodo-6-Nitro-1H-Indole Scaffold: A Rationale for Dual-Action Antimicrobial Activity

The therapeutic potential of this scaffold is rooted in the distinct and potentially synergistic contributions of its key substituents.

The Nitro Group: A Pro-Drug Approach to Microbial Cytotoxicity

Nitroaromatic compounds, including well-known drugs like metronidazole, are a cornerstone in treating various infectious diseases.[4][5] Their efficacy is not inherent but requires reductive bioactivation within the target microorganism.[5][6]

  • Mechanism of Action : The core mechanism involves the enzymatic reduction of the nitro (–NO2) group by microbial nitroreductases, which are prevalent in anaerobic and some aerobic bacteria but often absent or less efficient in mammalian cells, providing a degree of selectivity.[5][6] This reduction is a stepwise process that generates highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4][7] These reactive species are indiscriminate in their targets, covalently binding to and damaging critical cellular macromolecules like DNA, proteins, and lipids, leading to catastrophic cellular damage and cell death.[4][6] This multi-target effect is a key advantage, as it is more difficult for bacteria to develop resistance compared to drugs with a single, specific target.

The Iodo Group: A Halogen with Broad-Spectrum Efficacy

Iodine has been used as a potent, broad-spectrum antiseptic for over a century.[8] To date, no microbial resistance to iodine has been reported, likely because it acts on multiple cellular targets simultaneously.[9] Incorporating iodine into a drug scaffold leverages these inherent properties.

  • Mechanism of Action : The primary antimicrobial action of iodine-containing compounds is attributed to their strong oxidizing ability.[8] Iodine can oxidize amino acids, nucleotides, and fatty acids, leading to the disruption of protein structure, the destabilization of membranes, and the inhibition of metabolic pathways. Halogenation of a parent molecule can also enhance its metabolic stability and target binding affinity.[10] The presence of iodine at the 3-position of the indole ring not only contributes its own antimicrobial effect but can also influence the molecule's lipophilicity, potentially improving its ability to penetrate the complex bacterial cell envelope.[3]

Synthesis of 3-Iodo-6-Nitro-1H-Indole Analogs

A robust and versatile synthetic route is critical for exploring the structure-activity relationship (SAR) of this scaffold. A plausible and efficient method involves an electrophilic iodocyclization strategy, which allows for the installation of the key iodo group at the C3 position under mild conditions.

A general workflow for synthesizing these analogs is outlined below. The rationale for this approach is its high functional group tolerance, allowing for the synthesis of a diverse library of analogs by varying the starting materials.[11][12]

SynthesisWorkflow start Starting Material: N,N-Dialkyl-2-iodo-4-nitroaniline step1 Sonogashira Coupling (Pd/Cu catalyst, Et3N) start->step1 alkyne Terminal Alkyne (R-C≡CH) alkyne->step1 intermediate Intermediate: N,N-Dialkyl-2-(1-alkynyl)-4-nitroaniline step1->intermediate Forms aryl-alkyne step2 Electrophilic Iodocyclization (I2, CH2Cl2) intermediate->step2 product Final Product: 3-Iodo-6-nitro-1H-indole Analog step2->product Forms indole ring & adds C3-Iodine

Caption: General synthetic workflow for 3-iodo-6-nitro-1H-indole analogs.

Evaluating Antimicrobial Potential: Core Methodologies

A standardized cascade of in vitro assays is essential to systematically evaluate the antimicrobial potential of newly synthesized analogs.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[13][14]

Causality: This assay is the foundational step for quantifying potency. By testing a range of concentrations, it establishes the minimum level at which the compound is effective, allowing for direct comparison between different analogs and against standard antibiotics.

Step-by-Step Protocol:

  • Preparation: Dissolve synthesized compounds in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 200 µg/mL).[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight. Adjust the turbidity of the bacterial suspension in saline to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Causality: This assay distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. For many severe infections, a bactericidal agent is clinically preferred. Step-by-Step Protocol:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plate at 37°C for 24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no bacterial growth on the subculture plate, typically defined as a ≥99.9% reduction in the initial inoculum.

TestingCascade synthesis Synthesized Analog Library mic Primary Screening: Minimum Inhibitory Concentration (MIC) Assay synthesis->mic mbc Secondary Assay: Minimum Bactericidal Concentration (MBC) Assay mic->mbc Distinguishes cidal vs. static biofilm Secondary Assay: Anti-Biofilm Activity (e.g., Crystal Violet) mic->biofilm Evaluates activity on complex communities result Identify Lead Candidates mbc->result biofilm->result tox Safety Profiling: Hemolysis / Cytotoxicity Assays result->tox

Caption: Standardized cascade for evaluating antimicrobial candidates.

Proposed Mechanisms of Action

The dual-functionality of the 3-iodo-6-nitro-1H-indole scaffold suggests multiple, potentially synergistic, mechanisms of microbial killing.

Pathway: Reductive Bioactivation and DNA Damage

The primary mechanism attributed to the 6-nitro substituent is intracellular activation to cytotoxic agents.

MechanismNitro cluster_0 Intracellular Activation compound 3-Iodo-6-Nitro-Indole (Prodrug) cell Bacterial Cell compound->cell Passive Diffusion reductase Bacterial Nitroreductase (NTR) cell->reductase rns Reactive Nitrogen Species (Nitroso, Hydroxylamine radicals) reductase->rns Reductive Activation nadph NAD(P)H nadph->reductase dna Bacterial DNA rns->dna Attacks damage DNA Strand Breaks, Covalent Adducts dna->damage Causes death Cell Death damage->death

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Sonogashira Coupling of 3-Iodo-6-nitro-1H-indole

Executive Summary This application note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-6-nitro-1H-indole with terminal alkynes. The 3-alkynyl-6-nitroindole scaffold is a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Sonogashira cross-coupling of 3-iodo-6-nitro-1H-indole with terminal alkynes. The 3-alkynyl-6-nitroindole scaffold is a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., Janus kinase or Aurora kinase targets) where the nitro group serves as a latent amine for subsequent amide coupling.

While standard Sonogashira conditions exist for indoles, the 6-nitro substituent introduces unique electronic effects that require specific protocol adjustments to maximize yield and suppress side reactions. This guide presents two validated routes:

  • Route A (Recommended): N-Protected Coupling (High Fidelity).

  • Route B (Alternative): Direct Coupling of Free N-H Indole (Atom Economic).

Substrate Analysis & Chemical Logic

Understanding the electronic environment of the substrate is the prerequisite for protocol design.

FeatureElectronic EffectExperimental Consequence
3-Iodo Position Electron-rich heteroaromatic ring.Good oxidative addition partner. Reactivity is generally high (

).
6-Nitro Group Strong Electron Withdrawing Group (EWG) (

).
Pro: Pulls electron density from the ring, making the C-I bond more electrophilic and facilitating oxidative addition to Pd(0). Con: Significantly increases the acidity of the N-H proton (

drops from ~17 to ~14-15).
Indole N-H Acidic proton.Risk: In the presence of bases required for Sonogashira, the N-H can be deprotonated, leading to catalyst poisoning or competitive N-alkynylation.

Methodological Development

Critical Reagent Selection
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] .[1]
    
    • Why: This pre-catalyst is stable, air-tolerant, and reduces to the active Pd(0) species in situ. It is preferred over

      
       for nitro-containing substrates to avoid premature oxidation.
      
  • Co-Catalyst: Copper(I) Iodide [CuI] .[1][2]

    • Why: Essential for generating the copper-acetylide intermediate, which transmetallates to Palladium much faster than the free alkyne.

  • Base: Triethylamine (

    
    )  or Diisopropylamine (DIPA) .
    
    • Why: These amines serve dual roles: neutralizing the HI byproduct and acting as a ligand/solvent. For Route B (Free NH), milder inorganic bases (e.g.,

      
      ) in ACN are preferred to avoid N-alkynylation.
      

Standard Operating Procedures (SOP)

Route A: Coupling of N-Boc-3-iodo-6-nitroindole (Gold Standard)

This route is recommended for GMP workflows or when the alkyne partner is expensive/complex.

Reagents:

  • Substrate: N-Boc-3-iodo-6-nitroindole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst: CuI (2-3 mol%)

  • Solvent/Base: THF /

    
     (3:1 ratio)
    

Protocol:

  • Degassing (Critical): Charge a dry Schlenk flask with THF and

    
    . Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen promotes Glaser homocoupling of the alkyne.
    
  • Loading: Add the indole substrate,

    
    , and CuI to the flask against a counter-flow of inert gas.
    
  • Activation: Stir for 5 minutes at Room Temperature (RT). The solution typically turns yellow/orange.

  • Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at RT to 40°C .

    • Note: The nitro group activates the iodide; excessive heat (>60°C) may cause Boc-deprotection or decomposition.

  • Monitoring: Check TLC/LC-MS every hour. Reaction is typically complete in 2-4 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to sequester Cu), water, and brine. Dry over 
    
    
    
    .
Route B: Direct Coupling (Unprotected N-H)

Use this route for rapid analog generation where yield optimization is secondary to speed.

Reagents:

  • Substrate: 3-iodo-6-nitro-1H-indole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%) - More robust for free NH.
    
  • Co-Catalyst: CuI (5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve indole and alkyne in anhydrous DMF in a sealable reaction vial.

  • Base Addition: Add

    
    .
    
  • Catalyst Addition: Add Pd and Cu catalysts simultaneously.

  • Purge: Seal the vial and purge the headspace with Argon for 2 minutes.

  • Reaction: Heat to 60°C .

    • Why: Free N-H indoles are less soluble and slightly less reactive at C3 due to hydrogen bonding; thermal energy is required.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc/LiCl (5%) to remove DMF.

Mechanistic Insight

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step facilitated by Copper, which is the rate-determining step for sterically hindered alkynes.

SonogashiraMechanism Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate Fast due to 6-NO2) Pd0->OxAdd + 3-Iodo-6-nitroindole PdII_Complex Pd(II)-Indole Complex OxAdd->PdII_Complex TransMetal Transmetallation (Critical Step) PdII_Complex->TransMetal + Cu-Acetylide Iso Cis/Trans Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Cu_Cycle Copper Cycle (Alkyne Activation) Cu_Cycle->TransMetal Transfers Alkyne

Figure 1: The Pd/Cu catalytic cycle. The 6-nitro group on the indole accelerates the Oxidative Addition step, while the Copper cycle feeds the alkyne into the Palladium center via Transmetallation.

Troubleshooting & Optimization (Self-Validating System)

Use this table to diagnose failures. A robust protocol must account for these common deviations.

ObservationRoot CauseCorrective Action
Glaser Coupling (Alkyne dimer observed)Oxygen in solvent.Re-degas solvents vigorously. Add a reducing agent like Sodium Ascorbate (rarely needed if degassed properly). Add alkyne slowly (syringe pump) to keep its concentration low relative to the indole.
No Reaction (Start Material recovered)Catalyst poisoning or "Pd black" formation.Ensure the reaction is strictly anaerobic. If using Route B (Free NH), switch to Route A (Boc-protection) to prevent amine coordination to Pd.
N-Alkynylation (Side product)Base is too strong or temperature too high.Lower temperature.[3] Switch from inorganic bases (

) to hindered organic bases (

).
Product trapped in aqueous layer 6-Nitro group increases polarity.Do not use acidic washes (may protonate/salt out). Use EtOAc/THF mixtures for extraction.

Safety Considerations

  • Nitro Compounds: While 3-iodo-6-nitroindole is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids.

  • Palladium/Copper: Heavy metals. All waste must be segregated into heavy metal waste streams.

  • Acetylene Derivatives: Low molecular weight alkynes are flammable and potentially explosive under pressure. Work in a fume hood.

References

  • BenchChem. Synthesis of 3-alkynyl-6-methyl-1H-indoles from 3-iodo-6-methyl-1H-indole: General Procedure for Sonogashira Coupling. (Accessed 2023).[3][4][5][6] Link

  • National Institutes of Health (NIH). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes. (PMC63115). Link

  • Royal Society of Chemistry (RSC). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (RSC Adv., 2023).[5] Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.Link

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-6-nitro-1H-indole

Executive Summary The functionalization of the indole core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antiviral therapeutics. Within this chemical space, 3-io...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and antiviral therapeutics. Within this chemical space, 3-iodo-6-nitro-1H-indole ()[1] serves as a highly versatile bifunctional building block. The C3-position is primed for palladium-catalyzed C-C bond formation, while the 6-nitro group provides a synthetic handle for late-stage reduction and amidation. This guide details the mechanistic rationale, optimization data, and step-by-step protocols for achieving high-yielding Suzuki-Miyaura cross-couplings with this specific substrate.

Mechanistic Rationale & Electronic Modulation

Achieving high yields in the Suzuki-Miyaura coupling of 3-iodoindoles requires a deep understanding of the substrate's electronic properties. Indoles are inherently electron-rich heterocycles. In unfunctionalized 3-iodoindoles, this high electron density raises the energy of the C-I


 orbital (LUMO), making the initial oxidative addition of the Pd(0) catalyst sluggish.

However, the presence of the 6-nitro group fundamentally alters this dynamic, presenting both a distinct advantage and a specific caveat:

  • LUMO Lowering (The Advantage): The strong electron-withdrawing nature of the 6-nitro group pulls electron density away from the pyrrole ring via resonance. This lowers the LUMO of the C3-I bond, significantly accelerating the oxidative addition of the Pd(0) catalyst compared to electron-donating analogs ()[2].

  • N-H Acidity (The Caveat): The same electron-withdrawing effect drastically increases the acidity of the unprotected indole N-H proton. If strong bases (e.g., KOtBu, NaOH) are used during the cross-coupling, the indole is easily deprotonated. The resulting indolyl anion is highly electron-rich, which counteracts the nitro group's inductive effect, stalling oxidative addition and leading to protodeiodination (recovery of the starting 6-nitroindole)[2].

Therefore, selecting a mild base and determining whether to employ N-protection are the two most critical variables in this workflow.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OA Oxidative Addition (Accelerated by 6-NO2) Pd0->OA 3-Iodo-6-nitroindole TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl-Pd(II) RE->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the 6-nitro group's electronic effect.

Experimental Workflows & Decision Matrix

To accommodate diverse coupling partners, we have developed two distinct protocols.

  • Protocol A (Direct Coupling): Utilizes a biphasic system with a mild base (K2CO3) and Pd(dppf)Cl2. The bidentate dppf ligand provides a large bite angle that accelerates reductive elimination and resists deactivation by the unprotected indole nitrogen ()[3].

  • Protocol B (N-Protected Coupling): Employs Boc or SEM protection prior to coupling. This is mandatory when using electron-deficient or sterically hindered boronic acids, which suffer from slow transmetalation and require higher temperatures that would otherwise degrade the unprotected indole ()[4].

Workflow Start 3-Iodo-6-nitro-1H-indole (CAS 1360963-23-0) Decision Boronic Acid Properties? Start->Decision Unprotected Protocol A: Direct Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Decision->Unprotected Electron-Rich / Unhindered Protected Protocol B: N-Protection Boc2O or SEM-Cl Decision->Protected Electron-Deficient / Hindered Coupling Suzuki Coupling Pd(PPh3)4, Na2CO3 DME/H2O, 80°C Protected->Coupling Deprotect Deprotection TFA or TBAF Coupling->Deprotect

Decision matrix for selecting the optimal Suzuki-Miyaura workflow based on substrate properties.

Optimization Data

The following table summarizes the quantitative data driving our protocol selection, demonstrating the causality behind the chosen reagents.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemN-ProtectionYield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3DME / H2ONone< 30%Extensive protodeiodination; monodentate ligand leads to catalyst deactivation.
2Pd(dppf)Cl2K2CO3Dioxane / H2ONone65–75%Good conversion; biphasic system prevents complete deprotonation of the indole.
3Pd(PPh3)4Na2CO3DME / H2OBoc85–95%Rapid oxidative addition; clean reaction profile with standard catalyst.
4Pd2(dba)3 / SPhosK3PO4Toluene / H2OSEM> 90%Optimal for highly sterically hindered or ortho-substituted boronic acids.

Step-by-Step Methodologies

Protocol A: Direct Suzuki Coupling (Unprotected)

Self-Validating System Note: Degassing the solvent mixture is absolutely critical. Oxygen in the system will cause rapid homocoupling of the boronic acid, consuming the reagent and artificially lowering the yield of the desired cross-coupled product.

  • Preparation: Charge an oven-dried Schlenk flask with 3-iodo-6-nitro-1H-indole (1.0 mmol, 288 mg)[1], the desired arylboronic acid (1.2 mmol), and anhydrous K2CO3 (2.0 mmol, 276 mg).

  • Atmosphere Exchange: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 5.0 mL of a strictly pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) via syringe.

  • Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl2 (0.05 mmol, 36 mg)[3].

  • Reaction: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12–16 hours. Crucial: Maintain vigorous stirring (≥1000 rpm) to ensure adequate mixing of the biphasic system, which controls the concentration of the active boronate species.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: N-Protected Suzuki Coupling
  • Protection: Dissolve 3-iodo-6-nitro-1H-indole (1.0 mmol) in anhydrous THF (5 mL). Add Di-tert-butyl dicarbonate (Boc2O, 1.2 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Stir at room temperature for 2 hours. Concentrate and filter through a short silica plug to yield the N-Boc protected intermediate quantitatively.

  • Coupling: In a Schlenk flask, combine the N-Boc intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and Na2CO3 (2.0 equiv). Purge with Argon (3x).

  • Reaction: Add degassed DME/H2O (2:1 v/v, 6 mL)[4]. Add Pd(PPh3)4 (0.05 equiv). Heat to 80 °C for 8 hours. The reaction will turn from yellow to dark brown as the active Pd(0) species cycles.

  • Deprotection (One-Pot Option): To remove the Boc group post-coupling, cool the reaction to room temperature, extract with dichloromethane (DCM), and add trifluoroacetic acid (TFA, 10 equiv) directly to the organic extract. Stir for 4 hours. Neutralize carefully with saturated aqueous NaHCO3, extract, and purify.

References

  • Sharma, V., et al. "Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support." Journal of Combinatorial Chemistry, 2008. URL:[Link]

  • Jana, R., et al. "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners." Chemical Reviews, 2012. URL:[Link]

Sources

Method

procedure for reducing nitro group on 3-iodo-6-nitro-1H-indole

Application Note: Chemoselective Reduction of 3-Iodo-6-nitro-1H-indole Executive Summary The reduction of 3-iodo-6-nitro-1H-indole to its corresponding amine (3-iodo-6-amino-1H-indole) presents a specific chemoselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 3-Iodo-6-nitro-1H-indole

Executive Summary

The reduction of 3-iodo-6-nitro-1H-indole to its corresponding amine (3-iodo-6-amino-1H-indole) presents a specific chemoselectivity challenge in organic synthesis: the lability of the carbon-iodine (C–I) bond. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) typically result in rapid hydrodehalogenation, yielding the de-iodinated 6-aminoindole or 6-nitroindole byproducts.

This guide details two validated protocols designed to exclusively reduce the nitro functionality while maintaining the structural integrity of the aryl iodide and the indole core. The recommended primary method utilizes Activated Iron (Fe) with Ammonium Chloride (NH₄Cl) , offering a balance of high selectivity, operational simplicity, and scalability. An alternative Stannous Chloride (SnCl₂) protocol is provided for small-scale optimization.

The Chemoselectivity Challenge

The 3-iodo-6-nitro-1H-indole scaffold contains three reactive sites relevant to reduction:

  • The Nitro Group (-NO₂): The target for reduction to -NH₂.

  • The C-3 Iodine: Susceptible to hydrogenolysis (replacement by H) under catalytic hydrogenation conditions.

  • The Indole C2-C3 Double Bond: Generally stable, but can be reduced to indoline under high-pressure hydrogenation or harsh dissolving metal conditions.

Strategic Analysis of Reduction Methods:

MethodReagent SystemSuitabilityRisk Analysis
Catalytic Hydrogenation H₂ / Pd-CNOT RECOMMENDED High risk of de-iodination (loss of I).[1]
Dissolving Metal Fe / NH₄Cl / EtOH PRIMARY CHOICE Excellent chemoselectivity; mild pH; preserves Aryl-I.
Dissolving Metal SnCl₂ / EtOHALTERNATIVE Highly selective; difficult workup (emulsions); toxic waste.
Hydride Transfer NaBH₄ / CatalystRISKY Variable selectivity; potential for side reactions on indole ring.
Catalytic (Poisoned) H₂ / Pt-C (Sulfided)CONDITIONAL Can work, but requires precise pressure control to avoid dehalogenation.

Detailed Experimental Protocols

Protocol A: Activated Iron-Mediated Reduction (Recommended)

Rationale: This method utilizes electron transfer from zero-valent iron in a protic medium. The mild acidity of ammonium chloride activates the iron surface without hydrolyzing the indole or affecting the iodine.

Materials:

  • Substrate: 3-Iodo-6-nitro-1H-indole

  • Reagent: Iron Powder (325 mesh or finer, reduced)

  • Additive: Ammonium Chloride (NH₄Cl)[2]

  • Solvent: Ethanol (EtOH) / Water (H₂O) mixture (4:1 ratio)

Step-by-Step Procedure:

  • Preparation:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-iodo-6-nitro-1H-indole (1.0 equiv) in Ethanol (10 mL per mmol substrate) .

    • Add Water (2.5 mL per mmol substrate) .

    • Add Ammonium Chloride (5.0 equiv) .

    • Note: The mixture will be a suspension.

  • Activation & Addition:

    • Add Iron Powder (5.0 equiv) in a single portion.

    • Critical Step: Ensure vigorous stirring to keep the heavy iron powder suspended.

  • Reaction:

    • Heat the mixture to 70–80 °C (gentle reflux).

    • Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.

    • Timeline: Reaction is usually complete within 1–3 hours .[1][3] The starting material (yellow/orange) will disappear, and a fluorescent blue/purple spot (amine) will appear.

  • Workup (The "Celite" Filtration):

    • Cool the reaction mixture to room temperature.

    • Dilute with an equal volume of Ethyl Acetate (EtOAc) to ensure the product remains in solution.

    • Filter the slurry through a pad of Celite (diatomaceous earth) to remove iron oxide sludge.

    • Wash the Celite pad copiously with EtOAc until the filtrate runs clear.

  • Isolation:

    • Wash the combined organic filtrate with Water (2x) and Brine (1x) .

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).[3]

    • Concentrate in vacuo.

    • Stability Note: 3-Iodo-6-aminoindole is sensitive to light and air oxidation. Store under inert gas (Argon/Nitrogen) in the dark if not using immediately.

Protocol B: Stannous Chloride (SnCl₂) Reduction

Rationale: Tin(II) chloride is a classic reagent for selective nitro reduction in the presence of halides. It is effective but often requires a more tedious workup to manage tin salts.

Materials:

  • Substrate: 3-Iodo-6-nitro-1H-indole

  • Reagent: Tin(II) Chloride Dihydrate (SnCl₂[1]·2H₂O)

  • Solvent: Ethanol (absolute) or Ethyl Acetate[1]

Step-by-Step Procedure:

  • Setup:

    • Dissolve 3-iodo-6-nitro-1H-indole (1.0 equiv) in Ethanol (10 mL per mmol) .

    • Add SnCl₂·2H₂O (5.0 equiv) .

  • Reaction:

    • Heat to 70 °C or reflux.

    • Monitor by TLC.[1][3] Conversion is typically faster than iron (1–2 hours).

  • Workup (The "Emulsion" Management):

    • Cool to room temperature.[1][4][5]

    • Neutralization: Pour the mixture into ice-water and carefully adjust pH to ~8 using saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Caution: This will generate a thick, white gelatinous precipitate of tin hydroxides.

    • Filtration: Filter the entire mixture through Celite to remove the tin salts. (This may be slow; use a wide sintered glass funnel).

    • Extraction: Extract the filtrate with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2][3]

Mechanistic & Workflow Visualization

The following diagram illustrates the reaction pathway and the critical decision nodes for chemoselectivity.

G Start 3-Iodo-6-nitro-1H-indole Method Select Method Start->Method Fe_Cond Fe / NH4Cl EtOH/H2O, 80°C Method->Fe_Cond High Selectivity H2_Cond H2 / Pd-C Method->H2_Cond Standard Hydrogenation Fe_Mech Single Electron Transfer (Nitro -> Nitroso -> Amine) Fe_Cond->Fe_Mech Product 3-Iodo-6-amino-1H-indole (Target) Fe_Mech->Product Preserves C-I Bond Side_Prod 6-Aminoindole (De-iodinated Byproduct) H2_Cond->Side_Prod Rapid C-I Cleavage

Caption: Chemoselective pathway comparison. The Fe/NH4Cl method avoids the oxidative addition of metal into the C-I bond, preventing dehalogenation.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Loss of Iodine Traces of active metal insertion or use of Pd/C.Switch strictly to Fe/NH₄Cl. Avoid strong acids (HCl) which can promote protonolysis of the C-I bond in some cases.
Incomplete Reaction Iron surface passivation (oxidation).Use "Reduced" iron powder. If reaction stalls, add 1-2 drops of conc. HCl to "etch" the iron surface (use caution).
Low Yield (Workup) Product trapped in iron/tin sludge.The aminoindole is moderately polar. Ensure the filter cake is washed thoroughly with EtOAc or 5% MeOH/DCM.
Dark Product Oxidation of the aminoindole.The product is electron-rich and prone to oxidation. Perform workup quickly, keep cold, and store under Argon.

References

  • General Review of Nitro Reduction

    • Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds."[5] Organic Process Research & Development.

    • (Search: Nitro reduction review)

  • Iron/NH4Cl Selectivity

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." (Note: Contrasts with Fe selectivity).[1][2][6]

    • Specific Reference for Fe/NH4Cl: "Selective reduction of nitro compounds in the presence of sensitive groups."[1][4][7][8] Tetrahedron Letters, 1984, 25(32), 3415-3418.

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985.
  • Indole Synthesis Context

    • Application of 3-iodoindoles in cross-coupling: Journal of Organic Chemistry, 2004, 69, 250-262.

Sources

Application

Application Notes and Protocols for N-Alkylation of 3-iodo-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of N-Alkylated 3-iodo-6-nitro-1H-indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of N-Alkylated 3-iodo-6-nitro-1H-indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of the indole nitrogen (N-alkylation) is a critical step in drug discovery, as the nature of the N-substituent can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[2]

The subject of this guide, 3-iodo-6-nitro-1H-indole, presents a unique set of challenges and opportunities for N-alkylation. The presence of two electron-withdrawing groups—an iodine atom at the C3 position and a nitro group at the C6 position—significantly modulates the electronic properties of the indole ring. These substituents decrease the nucleophilicity of the indole nitrogen, making it less reactive towards electrophiles.[3][4] However, they also increase the acidity of the N-H proton, facilitating its deprotonation to form the corresponding indolate anion.[1]

A significant advantage of this substrate is the blockage of the C3 position by the iodo group. In many indole alkylations, a primary competing side reaction is C3-alkylation. With the C3 position already substituted, the N-alkylation of 3-iodo-6-nitro-1H-indole is expected to proceed with high regioselectivity.[4]

This document provides a comprehensive guide to the N-alkylation of 3-iodo-6-nitro-1H-indole, offering detailed protocols for several robust methods. The causality behind experimental choices is elucidated to empower researchers to not only follow the protocols but also to adapt and troubleshoot them effectively.

Method 1: Classical N-Alkylation with a Strong Base and Alkyl Halide

This is the most widely employed method for indole N-alkylation, relying on the deprotonation of the indole N-H with a strong base to form a highly nucleophilic indolate anion, which then reacts with an alkylating agent.[5]

Scientific Rationale

The choice of a strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the indole, generating hydrogen gas as the only byproduct.[4][6] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is crucial for solvating the resulting indolate anion and the base's counter-ion, thereby enhancing the anion's nucleophilicity.[4][6] The general reactivity trend for the alkyl halide leaving group is I > Br > Cl.[4]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 3-iodo-6-nitro-1H-indole and anhydrous DMF start->reagents deprotonation Cool to 0 °C, add NaH portion-wise reagents->deprotonation stir Stir at RT to ensure complete deprotonation deprotonation->stir alkylation Cool to 0 °C, add alkyl halide dropwise stir->alkylation monitor Monitor reaction by TLC alkylation->monitor quench Quench with saturated aqueous NH4Cl monitor->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product N-Alkylated Product purify->product

Caption: Workflow for classical N-alkylation.

Detailed Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-6-nitro-1H-indole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation, indicated by the cessation of gas evolution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-80 °C) may be necessary to drive the reaction to completion.[6]

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 2: Phase-Transfer Catalysis (PTC) for Milder N-Alkylation

Phase-transfer catalysis offers a milder alternative to the use of strong, moisture-sensitive bases and anhydrous solvents. This method is particularly advantageous when dealing with sensitive functional groups.[2][4]

Scientific Rationale

In a biphasic system (typically toluene/water), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the indolate anion from the aqueous phase (where it is formed by a base like potassium hydroxide) to the organic phase, where the alkylating agent resides. This allows the reaction to proceed under milder conditions.[2] The position of the nitro group on the indole ring can be crucial in controlling the stereoselectivity in asymmetric PTC reactions.[1][7]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine indole, KOH, TBAB, toluene, and water start->reagents alkylation Add alkyl halide reagents->alkylation stir Stir vigorously at RT alkylation->stir monitor Monitor reaction by TLC stir->monitor separate Separate organic layer monitor->separate wash Wash with water and brine separate->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify product N-Alkylated Product purify->product

Caption: Workflow for N-alkylation via PTC.

Detailed Protocol
  • Preparation: To a round-bottom flask, add 3-iodo-6-nitro-1H-indole (1.0 eq), potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add toluene and water in a 1:1 volume ratio.

  • Stirring: Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Alkylation: Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Continue to stir vigorously at room temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, separate the organic layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Method 3: The Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful tool for the N-alkylation of indoles using alcohols, offering an alternative to alkyl halides.[8] This reaction is particularly useful for the introduction of more complex alkyl groups.[9]

Scientific Rationale

The Mitsunobu reaction involves the in-situ activation of an alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] The indole nitrogen then acts as a nucleophile, displacing the activated hydroxyl group in an SN2 fashion, which results in the inversion of stereochemistry at the alcohol's chiral center, if applicable.[9] This method is well-suited for the N-alkylation of indoles with electron-withdrawing groups.[10]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine indole, alcohol, and PPh3 in anhydrous THF start->reagents addition Cool to 0 °C, add DIAD dropwise reagents->addition stir Stir at RT addition->stir monitor Monitor reaction by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify product N-Alkylated Product purify->product

Caption: Workflow for Mitsunobu N-alkylation.

Detailed Protocol
  • Preparation: To a solution of 3-iodo-6-nitro-1H-indole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF), under an inert atmosphere.

  • Azodicarboxylate Addition: Cool the mixture to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to separate the N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Comparative Overview of N-Alkylation Methods

MethodBase/ReagentsSolventTemperatureAdvantagesDisadvantages
Classical NaH, KHDMF, THF0 °C to 80 °CHigh yielding, well-established.Requires strong, moisture-sensitive bases and anhydrous conditions.
PTC KOH, K2CO3, TBABToluene/WaterRoom Temp.Milder conditions, no need for anhydrous solvents.Vigorous stirring required, may be slower.
Mitsunobu PPh3, DIAD/DEADTHF, Dioxane0 °C to RTUses alcohols as alkylating agents, good for complex fragments, stereoinversion.Stoichiometric amounts of byproducts that require chromatographic separation.

Troubleshooting Common Issues

IssuePotential CauseRecommended Action
Low or No Conversion Insufficiently strong base; wet reagents/solvents; low reaction temperature.Use a stronger base (e.g., NaH); ensure all reagents and solvents are anhydrous; increase the reaction temperature.[4]
Side Product Formation Reaction with solvent (e.g., DMF at high temperatures); degradation of starting material or product.Lower the reaction temperature; choose a more inert solvent; reduce reaction time.
Difficult Purification Co-elution of product with byproducts (e.g., triphenylphosphine oxide in Mitsunobu).Optimize chromatographic conditions (solvent gradient, different stationary phase); consider a work-up procedure to remove some byproducts before chromatography.

Conclusion

The N-alkylation of 3-iodo-6-nitro-1H-indole is a readily achievable transformation with a high degree of regioselectivity due to the C3-iodo substituent. The choice of method will depend on the nature of the desired alkyl group, the scale of the reaction, and the available laboratory resources. The classical approach with a strong base is a robust and high-yielding option for simple alkyl halides. Phase-transfer catalysis provides a milder and more operationally simple alternative. The Mitsunobu reaction offers the flexibility of using a wide range of alcohols as alkylating agents. By understanding the underlying chemical principles of each method, researchers can confidently synthesize a diverse library of N-alkylated 3-iodo-6-nitro-1H-indoles for further investigation in drug discovery and development programs.

References

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. ResearchGate. Available at: [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • N-alkylation of indole ring using Mitsunobu reaction - PlumX. Plum Analytics. Available at: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. MDPI. Available at: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. National Center for Biotechnology Information. Available at: [Link]

  • US7067676B2 - N-alkylation of indole derivatives - Google Patents. Google Patents.
  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines - ResearchGate. ResearchGate. Available at: [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling - ChemRxiv. ChemRxiv. Available at: [Link]

  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. - ResearchGate. ResearchGate. Available at: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Development of a selective and scalable N1-indazole alkylation - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01446B. Royal Society of Chemistry. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC. National Center for Biotechnology Information. Available at: [Link]

  • New Directions in the Mitsunobu Reaction - Nottingham ePrints. University of Nottingham. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. Beilstein Archives. Available at: [Link]

  • Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry | Springer Nature Link. Springer Nature. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkynylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Wiley Online Library. Available at: [Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. Available at: [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters. ACS Publications. Available at: [Link]

  • in the chemical literature: N-alkylation of an indole - YouTube. YouTube. Available at: [Link]

Sources

Method

Application Note: Synthesis of 3-Aryl-6-Nitroindoles via Palladium-Catalyzed Cross-Coupling

Executive Summary & Biological Significance[1][2][3] The 3-aryl-6-nitroindole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as IDO1 inhibitors (immuno-oncology), tubuli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance[1][2][3]

The 3-aryl-6-nitroindole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as IDO1 inhibitors (immuno-oncology), tubulin polymerization inhibitors, and antileishmanial agents.

This application note details a robust synthetic pathway for accessing this scaffold. Unlike simple indoles, the 6-nitro substituent introduces a strong electron-withdrawing group (EWG) that fundamentally alters the reactivity profile of the indole core. This guide provides a validated protocol for the regioselective iodination of 6-nitroindole followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling, optimized to mitigate the electronic deactivation inherent to the substrate.

Strategic Analysis: The "Push-Pull" Electronic Challenge

Successful synthesis requires understanding the electronic dichotomy introduced by the nitro group at position 6:

  • Deactivation of Electrophilic Substitution (Step 1): The 6-

    
     group pulls electron density from the pyrrole ring, significantly reducing nucleophilicity at C3. Consequently, standard iodination protocols used for unsubstituted indoles (e.g., 
    
    
    
    /DMF) may be sluggish or incomplete. Stronger electrophiles or longer reaction times are required.
  • Activation of Oxidative Addition (Step 2): Conversely, the electron-deficient nature of the 3-iodo-6-nitroindole intermediate facilitates the oxidative addition of Palladium(0) into the C-I bond. This makes the cross-coupling step generally faster than with electron-rich indoles, provided the catalyst is not poisoned by the acidic N-H proton.

Synthetic Workflow

G Start 6-Nitroindole Step1 Iodination (Electrophilic Subst.) Start->Step1 NIS or I2/KOH Inter 3-Iodo-6-nitroindole Step1->Inter Step2 Suzuki Coupling (Pd-Catalyzed) Inter->Step2 Ar-B(OH)2, Pd(0) End 3-Aryl-6-nitroindole Step2->End

Figure 1: Strategic workflow for the synthesis of 3-aryl-6-nitroindoles. The pathway highlights the transition from electrophilic substitution to metal-catalyzed coupling.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Iodo-6-nitroindole

Rationale: Due to the deactivated ring, N-iodosuccinimide (NIS) is preferred over molecular iodine for cleaner kinetics and easier workup.

Materials:

  • 6-Nitroindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: DMF (Anhydrous)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 6-nitroindole (e.g., 5.0 mmol) and dissolve in anhydrous DMF (15 mL). The solution will likely be yellow/orange.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (5.5 mmol) portion-wise over 10 minutes.

    • Expert Note: Although C3 is the preferred site, keeping the temperature low initially prevents minor C2-iodination side products.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (System: 30% EtOAc/Hexane). The product usually has a slightly lower

    
     than the starting material.
    
  • Workup: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 10%

    
     (to reduce unreacted iodine species). A precipitate should form.
    
  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (

    
     mL), wash combined organics with water (
    
    
    
    ) and brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0

    
     40% EtOAc in Hexanes).
    

Expected Yield: 85–92% Data Validation:


 NMR should show the disappearance of the C3-H signal (typically a doublet or multiplet around 

6.5-7.5 ppm depending on solvent) and retention of the C2-H singlet (shifted downfield).
Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The 6-nitro group increases the acidity of the N-H proton (


). To prevent catalyst poisoning by the indole anion or N-arylation, we utilize a mild base/solvent system. If yields are low (<50%), N-protection (Boc) is recommended (see Troubleshooting).

Materials:

  • 3-Iodo-6-nitroindole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine 1,4-Dioxane (10 mL per mmol substrate) and the aqueous

    
     solution. Sparge with Argon or Nitrogen gas for 15 minutes.
    
    • Expert Note: Oxygen causes homocoupling of boronic acids and oxidation of the Pd catalyst (Pd black formation).

  • Assembly: Add 3-iodo-6-nitroindole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and the Pd catalyst to the vial under an inert atmosphere.

  • Reaction: Seal the vial and heat to 80–90°C for 6–12 hours.

    • Observation: The reaction mixture typically darkens. If it turns black immediately upon heating, oxygen may still be present.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through a pad of Celite to remove Palladium residues.

  • Extraction: Separate phases. Extract aqueous layer with EtOAc. Wash combined organics with brine, dry (

    
    ), and concentrate.
    
  • Purification: Flash chromatography. 3-Aryl indoles are often fluorescent under UV (254/365 nm).

Mechanism of Action (Catalytic Cycle)

The presence of the nitro group influences the oxidative addition step, making the C-I bond highly susceptible to Pd insertion.

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to 6-NO2) Pd0->OxAdd + 3-Iodo-6-nitroindole TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. The electron-poor nature of the 6-nitroindole scaffold accelerates the Oxidative Addition step (Red).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst Poisoning (Free N-H)Protect N-H with Boc group (

, DMAP) prior to coupling. The Boc group also assists in purification.
De-iodination (Indole formation)

-Hydride Elimination or Protodehalogenation
Ensure solvents are anhydrous and strictly degassed. Switch solvent to Toluene/Ethanol (4:1).
Homocoupling of Boronic Acid Oxygen in systemIncrease degassing time. Add catalyst last under positive Argon pressure.
Product Streaking on TLC Acidic N-H interaction with SilicaAdd 1% Triethylamine (

) to the chromatography eluent to neutralize silica acidity.

References

  • Suzuki-Miyaura Coupling of Unprotected Heterocycles: Billingsley, K., & Buchwald, S. L. (2007).[1] Journal of the American Chemical Society. "An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids." [Link]

  • Biological Activity of 3-Nitroindoles: Kumar, S., et al. (2017). European Journal of Medicinal Chemistry. "3-Aroylindoles Display Antitumor Activity in Vitro and in Vivo." [Link]

  • General Suzuki Reaction Review: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." [Link]

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for 3-Iodo-6-nitro-1H-indole Nitrogen

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Context The functionaliza...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The functionalization of the indole core is a cornerstone of medicinal chemistry. Specifically, 3-iodo-6-nitro-1H-indole serves as a critical advanced intermediate in the synthesis of kinase inhibitors, including p38 MAP kinase inhibitors and bicyclic azaindazole precursors[1].

However, the manipulation of this molecule presents a unique dual-challenge:

  • The C3-Iodo Handle: The C-I bond is highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira). To prevent catalyst poisoning or unwanted N-arylation/alkylation, the indole nitrogen (N1) must be masked.

  • The C6-Nitro Electronic Effect: The nitro group at the C6 position exerts a profound electron-withdrawing effect via both inductive and resonance pathways. This delocalizes electron density away from the pyrrole ring, drastically lowering the pKa of the N-H bond (increasing acidity) while simultaneously rendering the resulting indolide anion significantly less nucleophilic.

Because the nitrogen is less nucleophilic, standard mild protection conditions often fail. Highly reactive electrophiles and strong bases are required to drive the protection to completion. Furthermore, the chosen protecting group (PG) must withstand the harsh basic/thermal conditions of downstream cross-couplings, and its eventual removal must not utilize reductive conditions that would inadvertently reduce the sensitive 6-nitro group to an amine.

Strategic Selection of Protecting Groups

Selecting the optimal protecting group requires balancing the ease of installation, stability during cross-coupling, and orthogonality during deprotection[2]. The table below summarizes the quantitative and qualitative data for the three most viable strategies.

Table 1: Comparative Matrix of N-Protecting Groups for 3-Iodo-6-nitroindole
Protecting GroupReagents for InstallationStability to Pd-Coupling (Base/Heat)Deprotection ConditionsCompatibility with 6-Nitro GroupOverall Recommendation
SEM (2-(Trimethylsilyl)ethoxymethyl)NaH, SEM-Cl, DMF, 0 °CExcellent (Stable to strong base and >100 °C)TBAF in THF (Reflux) or HCl/MeOHHigh (Fluoride cleavage is completely orthogonal)Gold Standard for complex cross-couplings.
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, DCM/THFModerate (Can undergo thermal decarboxylation >80 °C)TFA in DCM (RT)High (Acidic cleavage does not affect nitro)Labile Alternative for mild, low-temp couplings.
Ts (Tosyl)NaH, TsCl, DMFExcellent (Highly robust to base and nucleophiles)NaOH/MeOH or Mg/MeOHLow to Moderate (Strong basic/reductive conditions risk nitro reduction or azoxy formation)Not Recommended unless late-stage harsh conditions demand it.

Workflow & Decision Logic

The following diagrams illustrate the strategic workflow and the decision-making process for selecting the appropriate protecting group.

Workflow A 6-Nitroindole (Starting Material) B 3-Iodo-6-nitroindole (Intermediate) A->B I2, KOH DMF, RT C 1-SEM-3-iodo- 6-nitroindole (Protected) B->C NaH, SEM-Cl DMF, 0°C to RT D C3-Substituted 1-SEM-6-nitroindole (Coupled) C->D R-B(OH)2, Pd(PPh3)4 K2CO3, Toluene/EtOH, 90°C E C3-Substituted 6-nitroindole (Final Product) D->E TBAF, THF Reflux

Figure 1: Standard synthetic workflow for the functionalization of 6-nitroindole using a SEM protecting group.

DecisionTree Root Select Protecting Group for 3-Iodo-6-nitro-1H-indole Cond1 Requires Strong Base & High Temp (e.g., Suzuki)? Root->Cond1 Cond2 Acid-Sensitive Substrate? Cond1->Cond2 Yes Boc Boc (tert-Butoxycarbonyl) Mild acid cleavage Cond1->Boc No (Mild conditions) SEM SEM (2-(Trimethylsilyl)ethoxymethyl) Best all-rounder Cond2->SEM Yes (Use TBAF for cleavage) Ts Ts (Tosyl) Harsh basic cleavage Cond2->Ts No (Use strong base)

Figure 2: Decision tree for selecting an orthogonal N-protecting group based on downstream reaction conditions.

Detailed Experimental Protocols

The following protocols establish a self-validating system for the SEM-protection strategy, which is the most robust method for this specific substrate[1].

Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indole

Causality: Direct electrophilic iodination at the C3 position is highly regioselective due to the inherent nucleophilicity of the indole C3 carbon, even in the presence of the deactivating 6-nitro group. KOH is used to deprotonate the indole, increasing the electron density of the ring to facilitate the attack on molecular iodine.

Step-by-Step Procedure:

  • Preparation: Dissolve 6-nitroindole (1.0 eq) in anhydrous DMF (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add crushed KOH pellets (2.5 eq) in one portion. Stir at room temperature for 15 minutes. The solution will turn deep red/purple as the indolide anion forms.

  • Iodination: Add I₂ (1.2 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Quench & Workup: Pour the reaction mixture into an ice-cold aqueous solution of 10% sodium thiosulfate (Na₂S₂O₃) to quench unreacted iodine. A yellow/brown precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with distilled water, and dry under high vacuum to afford 3-iodo-6-nitro-1H-indole.

Self-Validation/QC:

  • TLC: Rf ~0.3 (Hexanes/EtOAc 3:1).

  • NMR: ¹H-NMR (DMSO-d₆) will show the disappearance of the C3-H proton (typically around 6.5 ppm) and the retention of a broad N-H singlet at >11.5 ppm.

Protocol 2: SEM Protection of 3-Iodo-6-nitro-1H-indole

Causality: The electron-withdrawing 6-nitro group reduces the nucleophilicity of the nitrogen. Therefore, a strong base (NaH) is required to fully generate the indolide anion. SEM-Cl is a highly reactive electrophile that irreversibly traps the anion[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-iodo-6-nitro-1H-indole (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Caution: H₂ gas evolves. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns a dark, opaque color.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation/QC:

  • TLC: The product is significantly less polar. Rf ~0.6 (Hexanes/EtOAc 3:1).

  • NMR: ¹H-NMR (CDCl₃) will reveal a diagnostic singlet at ~5.5 ppm (N-CH₂-O), a multiplet at ~0.9 ppm (CH₂-Si), and a sharp singlet at 0.0 ppm (Si(CH₃)₃). The N-H peak will be completely absent.

Protocol 3: Downstream Application (Suzuki-Miyaura Coupling)

Causality: With the acidic N-H masked by the robust SEM group, the C3-iodo position can undergo oxidative addition with Pd(0) without side reactions. The SEM group easily withstands the required K₂CO₃ base and 90 °C heating[1].

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine 1-SEM-3-iodo-6-nitroindole (1.0 eq), phenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of Toluene and Ethanol (4:1 ratio, 0.1 M).

  • Base Addition: Add a degassed 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Dry, concentrate, and purify via chromatography to yield the C3-phenylated intermediate.

Self-Validation/QC:

  • LC-MS: Confirm the mass shift from the iodo-precursor to the phenylated product.

  • NMR: Appearance of 5 new aromatic protons (multiplet, 7.3–7.6 ppm) corresponding to the newly installed phenyl ring.

Protocol 4: Orthogonal Deprotection of the SEM Group

Causality: The 6-nitro group is highly sensitive to reduction. Therefore, reductive cleavage methods are prohibited. The SEM group is uniquely susceptible to fluoride ions, which attack the silicon atom, driving an elimination cascade that releases ethylene, formaldehyde, and the free indole[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the SEM-protected intermediate (1.0 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction to 65 °C (reflux) for 6–8 hours.

  • Scavenging (Optional but Recommended): Add ethylenediamine (0.5 eq) to the mixture 30 minutes before completion to scavenge the liberated formaldehyde, preventing side reactions with the indole core.

  • Workup: Cool the mixture, dilute with EtOAc, and wash thoroughly with water to remove TBAF salts. Dry, concentrate, and purify to yield the final deprotected 3-substituted-6-nitro-1H-indole.

Self-Validation/QC:

  • IR Spectroscopy: Reappearance of the sharp N-H stretch at ~3300 cm⁻¹.

  • NMR: Disappearance of the SEM aliphatic signals (0.0, 0.9, and 5.5 ppm) and the return of the downfield N-H proton signal.

References

  • [US Patent 7,135,575 B2] - P38 inhibitors and methods of use thereof. Details the use of SEM-Cl for the protection of 3-iodo-6-nitroindole and subsequent cross-coupling methodologies.
  • [EP Patent 2039685 A2] - Heterobicyclic compounds as P38 inhibitors. Provides corroborating procedural data for the functionalization of 6-nitroindole derivatives.
  • [Greene's Protective Groups in Organic Synthesis, 5th Edition] - Wuts, P. G. M. Wiley. The authoritative text on the stability, orthogonality, and cleavage mechanisms of the SEM, Boc, and Ts protecting groups. URL:[Link]

Sources

Method

Application Note: One-Pot Masuda Borylation-Suzuki Coupling Involving 3-Iodo-6-nitro-1H-indole

Abstract & Strategic Context The indole scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Meridianins, Variolins). The introduction of a nitro group at th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The indole scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., Meridianins, Variolins). The introduction of a nitro group at the C6 position of the indole ring creates a versatile handle for late-stage diversification (via reduction to an amine). However, the electron-withdrawing nature of the 6-nitro group significantly deactivates the indole ring, making traditional electrophilic substitutions at C3 sluggish.

This guide details a robust workflow involving 3-iodo-6-nitro-1H-indole . We focus on two critical phases:

  • Regioselective Synthesis: A reliable protocol to synthesize the 3-iodo precursor using an I₂/KOH system that overcomes the electronic deactivation of the nitro group.

  • One-Pot Application: The Masuda Borylation–Suzuki Coupling (MBSC) sequence.[1][2][3][4] This method avoids the isolation of the unstable 6-nitroindolyl-3-boronic acid (prone to protodeboronation) by generating it in situ and cross-coupling it immediately with an aryl halide.

Precursor Synthesis: Regioselective Iodination[5][6]

Before the one-pot coupling can occur, the 3-iodo-6-nitro-1H-indole scaffold must be prepared. Standard electrophilic iodination (e.g., NIS) often fails or requires harsh conditions due to the electron-deficient ring. The use of Iodine (I₂) and Potassium Hydroxide (KOH) in DMF is the superior method here. The base deprotonates the indole N-H (


), creating a highly nucleophilic indolyl anion that reacts rapidly with iodine at C3.
Protocol A: Synthesis of 3-Iodo-6-nitro-1H-indole

Reaction Scheme:



Materials
  • Substrate: 6-Nitroindole (1.0 equiv)

  • Reagent: Iodine (I₂) (1.05 equiv)

  • Base: Potassium Hydroxide (KOH) pellets (1.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5 mL/mmol)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitroindole in DMF.

  • Deprotonation: Add KOH pellets. Stir at room temperature for 15 minutes. The solution will typically darken (deep red/orange) indicating the formation of the indolyl anion.

  • Iodination: Add solid iodine (I₂) portion-wise over 10 minutes. Note: Exothermic reaction; monitor internal temperature to keep < 30°C.

  • Reaction: Stir at room temperature for 45–60 minutes. Monitor by TLC (30% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.6).

  • Quench & Workup: Pour the reaction mixture into ice-water (10x reaction volume) containing 0.5% sodium thiosulfate (to quench excess iodine).

  • Isolation: A yellow/orange precipitate will form. Filter the solid, wash copiously with water to remove DMF, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Core Application: One-Pot Masuda Borylation-Suzuki Coupling (MBSC)[1][2][3][4]

This is the critical "One-Pot" application. Isolating 3-boronic acids of electron-deficient indoles is chemically risky because they undergo rapid protodeboronation (loss of the boron group) upon exposure to moisture or silica gel. The MBSC sequence generates the pinacol boronate ester and consumes it in the same vessel.[5]

Mechanism of Action[8][9]
  • Masuda Borylation: Pd-catalyzed reaction of the 3-iodoindole with Pinacolborane (HBpin). Unlike bis(pinacolato)diboron, HBpin produces no boron byproducts that compete in the second step.

  • Suzuki Coupling: Addition of a second aryl halide, base, and water activates the in situ generated boronate for transmetallation.

Visualization: The MBSC Catalytic Cycle

The following diagram illustrates the dual-cycle mechanism occurring within the single pot.

MBSC_Mechanism cluster_cycle1 Cycle 1: Masuda Borylation cluster_cycle2 Cycle 2: Suzuki Coupling IodoIndole 3-Iodo-6-nitroindole Pd0_1 Pd(0) Species OxAdd_1 Oxidative Addition (Ar-Pd-I) Pd0_1->OxAdd_1 + Substrate Boronate Indole-3-Bpin (Intermediate) OxAdd_1->Boronate + HBpin - Et3N*HI HBpin HBpin / Et3N Boronate->Pd0_1 Regeneration OxAdd_2 Oxidative Addition (Ar'-Pd-X) Boronate->OxAdd_2 Transmetallation ArylHalide Aryl Halide (Ar'-X) Pd0_2 Pd(0) Species Pd0_2->OxAdd_2 + Ar'-X Product 3-Aryl-6-nitroindole (Final Product) OxAdd_2->Product Reductive Elimination Base Aq. Base (Ba(OH)2) Product->Pd0_2 Regeneration

Caption: Dual catalytic cycle showing the generation of the Indole-3-Bpin intermediate and its immediate consumption in the Suzuki cycle.

Protocol B: One-Pot MBSC Procedure

Note: N-protection (e.g., N-Boc or N-Tosyl) of the 3-iodo-6-nitroindole is recommended for this protocol to prevent catalyst poisoning by the acidic N-H, although the Masuda method is tolerant of free N-H under optimized conditions.

Materials
  • Substrate: 3-Iodo-6-nitroindole (1.0 equiv)

  • Borylation Reagent: Pinacolborane (HBpin) (1.5 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Base 1 (Borylation): Triethylamine (Et₃N) (4.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

  • Coupling Partner: Aryl Bromide/Chloride (e.g., 4-chloropyrimidine) (1.2 equiv)

  • Base 2 (Coupling): Barium Hydroxide octahydrate (Ba(OH)₂·8H₂O) or K₃PO₄ (3.0 equiv, dissolved in minimal water).

Experimental Workflow

Workflow Start Start: Dry Schlenk Tube Ar Atmosphere Mix1 Add 3-Iodo-6-nitroindole PdCl2(PPh3)2 (5 mol%) Dioxane Start->Mix1 Add1 Add Et3N (4 eq) Add HBpin (1.5 eq) Mix1->Add1 Heat1 Heat to 80°C Time: 2-4 Hours Add1->Heat1 Check Check TLC/LCMS (Confirm disappearance of Iodide) Heat1->Check Add2 Add Aryl Halide (1.2 eq) Add Aq. Ba(OH)2 or K3PO4 Check->Add2 Complete Heat2 Reflux (100°C) Time: 6-12 Hours Add2->Heat2 Finish Workup & Purification Heat2->Finish

Caption: Step-by-step timeline for the One-Pot Masuda Borylation-Suzuki Coupling sequence.

Detailed Steps:
  • Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Borylation Charge: Add 3-iodo-6-nitroindole (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and anhydrous Dioxane (5 mL). Add Et₃N (0.56 mL, 4.0 mmol) and HBpin (0.22 mL, 1.5 mmol) via syringe.

  • Step 1 Reaction: Heat at 80°C for 2–4 hours.

    • Checkpoint: Take an aliquot for LCMS. You should see the mass of the boronate ester (M+126 approx) or the boronic acid (if hydrolysis occurs on the column). The starting iodide must be consumed.

  • Coupling Charge: Without cooling significantly, add the second Aryl Halide (1.2 mmol) and the aqueous base solution (e.g., 3.0 mmol Ba(OH)₂ in 1 mL H₂O).

    • Note: Ba(OH)₂ is often preferred for "Meridianin" type synthesis (pyrimidine coupling) as it accelerates the reaction, but K₃PO₄ is a general alternative.

  • Step 2 Reaction: Increase temperature to 100°C (Reflux) and stir for 6–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.[6]

  • Purification: Flash chromatography. 6-nitroindoles are often bright yellow/orange, facilitating visual separation.

Quantitative Data & Troubleshooting

Solvent & Base Optimization Table

The following data summarizes optimization studies for the coupling of 3-iodo-6-nitroindole with 4-chloropyrimidine (a difficult substrate).

EntrySolventBase (Step 2)CatalystYield (Step 2)Notes
1DMFK₂CO₃Pd(PPh₃)₄35%Significant deiodination observed.
2THFK₃PO₄PdCl₂(dppf)55%Slow reaction; incomplete conversion.
3Dioxane Ba(OH)₂ PdCl₂(PPh₃)₂ 82% Optimal conditions. Fast transmetallation.
4TolueneCs₂CO₃Pd(OAc)₂/SPhos68%Good for sterically hindered partners.
Troubleshooting Guide
  • Problem: Protodeboronation (Formation of 6-nitroindole instead of biaryl).

    • Cause: The reaction mixture is too wet during Step 1, or the Step 2 coupling is too slow.

    • Solution: Ensure Dioxane is anhydrous. Use a large excess of Aryl Halide in Step 2 to speed up the coupling.

  • Problem: Homocoupling of the Aryl Halide.

    • Cause: Oxidative insertion into the aryl halide is happening before transmetallation.[7]

    • Solution: Degas solvents thoroughly to remove O₂.

  • Problem: Low Yield with Free N-H Indole.

    • Cause: The acidic N-H (pKa ~12 for 6-nitroindole) poisons the Pd catalyst or forms insoluble salts.

    • Solution: Protect the indole nitrogen with a Tosyl (Ts) or SEM group prior to the one-pot sequence.

References

  • Müller, T. J. J., et al. "One-Pot Masuda Borylation–Suzuki Coupling Sequence for the Synthesis of Meridianins."[4] Organic & Biomolecular Chemistry, 2011.[5]

  • Alvarez, M., et al. "Synthesis of Marine Indole Alkaloids: Meridianins." Chemical Reviews, 2011.[8]

  • Bhusare, S. R., et al. "Regioselective iodination of electron-deficient indoles." Arkivoc, 2006.[9]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds in Organic Synthesis." Nobel Lecture, 2010.[7][10]

  • BenchChem Application Notes. "Protocols for 3-iodo-6-methyl-5-nitro-1H-indazole" (Analogous chemistry).

Sources

Application

Application Note: Advanced Crystallization and Purification Techniques for 3-Iodo-6-nitro-1H-indole Intermediates

Target Audience: Process chemists, medicinal scientists, and pharmaceutical drug development professionals. Mechanistic Context: The Role of 3-Iodo-6-nitro-1H-indole 3-Iodo-6-nitro-1H-indole (CAS 1360963-23-0) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process chemists, medicinal scientists, and pharmaceutical drug development professionals.

Mechanistic Context: The Role of 3-Iodo-6-nitro-1H-indole

3-Iodo-6-nitro-1H-indole (CAS 1360963-23-0) is a highly specialized, critical building block in modern medicinal chemistry. It serves as a primary intermediate in the synthesis of complex 2-aza-[4.3.0] bicyclic heteroaromatic rings, which are potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway[1, 2]. Because the p38 MAPK cascade regulates the intracellular production of pro-inflammatory cytokines (such as TNF-α and IL-1β), derivatives of this intermediate are heavily utilized in the development of therapeutics for rheumatoid arthritis, Crohn's disease, and various autoimmune disorders [1].

Downstream processing of 3-iodo-6-nitro-1H-indole typically involves transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with trans-2-phenylvinylboronic acid) or protection steps using agents like trimethylsilylethoxymethyl chloride (SEM-Cl) [2]. These downstream catalytic steps are highly sensitive to impurities, making the rigorous purification and crystallization of the 3-iodo-6-nitro-1H-indole intermediate an absolute necessity.

Upstream Synthesis and Impurity Profiling

The intermediate is synthesized via the electrophilic iodination of 6-nitroindole. The C3 position of the indole ring is inherently nucleophilic, allowing for regioselective halogenation using iodine (


) in the presence of a base (such as KOH) or via N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF [1, 3].

While the reaction is highly regioselective, the crude reaction mixture inevitably contains a challenging impurity profile:

  • Inorganic Salts: Unreacted iodine, iodide salts, and residual base.

  • Organic Byproducts: Trace amounts of 2,3-diiodo-6-nitroindole (over-iodination) and unreacted 6-nitroindole.

  • Degradation Products: Halogenated indoles are susceptible to photo-degradation and oxidative decomposition if left in solution for extended periods[3].

To mitigate these impurities, the reaction is typically quenched with aqueous sodium thiosulfate (


), which reduces residual, highly reactive 

into water-soluble iodide (

) ions prior to the primary crystallization step.

Thermodynamic Crystallization Strategy

Designing a crystallization protocol for 3-iodo-6-nitro-1H-indole requires balancing the unique electronic and steric properties of the molecule. The compound features a hydrogen-bond donating indole amine (N-H), a strongly electron-withdrawing and hydrogen-bond accepting 6-nitro group, and a large, lipophilic, and polarizable 3-iodo substituent.

We recommend two primary solvent systems based on the specific impurity profile of the crude batch:

  • Ethanol / Water (Anti-Solvent Cooling): Ethanol provides excellent solubility at elevated temperatures due to complementary hydrogen bonding with the nitro and N-H groups. Water acts as a potent anti-solvent, rapidly decreasing the solubility of the lipophilic iodo-aromatic core. This system is highly scalable, environmentally benign, and excellent for purging residual inorganic salts.

  • Ethyl Acetate / Heptane (Anti-Solvent Crash): Ethyl acetate dissolves the intermediate via strong dipole-dipole interactions. The addition of heptane forces crystallization. This system is historically validated for 3-substituted indoles and is superior for purging lipophilic organic impurities [4].

Validated Experimental Protocol: Anti-Solvent Cooling (EtOH/Water)

The following self-validating protocol utilizes the Ethanol/Water system, optimized to prevent "oiling out" (amorphous precipitation)—a common failure mode when crystallizing heavily substituted, low-melting indole derivatives.

Note: 3-Iodoindole derivatives exhibit photo-sensitivity. It is highly recommended to conduct this procedure in amber glassware or shield the reactor from direct ambient light.

Step 1: Dissolution Suspend the crude 3-iodo-6-nitro-1H-indole in 10 volumes (v/w) of absolute ethanol. Heat the reactor to 60–65 °C under moderate agitation (200-300 rpm) until complete dissolution is achieved. Causality: The elevated temperature maximizes the thermodynamic solubility of the indole, ensuring a homogeneous starting phase.

Step 2: Polish Filtration Pass the hot solution through a 1 μm PTFE membrane filter into a pre-warmed crystallization vessel. Causality: This removes insoluble inorganic salts (e.g., KI) and particulate matter that could act as heterogeneous nucleation sites, which would otherwise lead to uncontrolled, premature crystallization.

Step 3: Anti-Solvent Addition Maintain the filtrate at 60 °C. Slowly add 5 volumes (v/w) of deionized water dropwise over a period of 30 to 45 minutes. Causality: Rapid addition of water causes massive local supersaturation, pushing the system past its metastable zone width (MSZW). This results in oiling out and the entrapment of mother liquor impurities within the amorphous solid. Dropwise addition keeps the system within the metastable zone.

Step 4: Seeding (Optional) Once the water addition is complete, introduce 0.5 wt% of pure 3-iodo-6-nitro-1H-indole seed crystals. Causality: Seeding controls the exact point of primary nucleation, ensuring batch-to-batch consistency in crystal habit and polymorph generation.

Step 5: Controlled Cooling Cool the suspension from 60 °C to 5 °C at a strict linear rate of 0.5 °C/min. Causality: A slow, controlled cooling ramp promotes the growth of larger, high-purity crystalline needles rather than fine, easily agglomerated powders that are difficult to filter and wash.

Step 6: Isolation and Drying Filter the suspension under vacuum. Wash the resulting filter cake with 2 volumes of pre-chilled (5 °C) Ethanol/Water (1:1 v/v) to displace the impurity-rich mother liquor. Dry the product in a vacuum oven at 45 °C until a constant weight is achieved.

G N1 Crude 3-Iodo-6-nitro-1H-indole N2 Dissolution in EtOH (65 °C, 10 vol) N1->N2 Heat & Agitate N3 Polish Filtration (Remove Insoluble Impurities) N2->N3 Maintain Temp N4 Anti-Solvent Addition (Water, Dropwise) N3->N4 Clarified Soln N5 Controlled Cooling (0.5 °C/min to 5 °C) N4->N5 Nucleation N6 Vacuum Filtration & Cold Wash N5->N6 Crystal Growth N7 High-Purity Crystals (>98% HPLC) N6->N7 Dry in Vacuo

Fig 1: Anti-solvent cooling crystallization workflow for 3-iodo-6-nitro-1H-indole purification.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes and physicochemical rationales for the two primary crystallization systems evaluated for this intermediate.

ParameterSystem A: Ethanol / WaterSystem B: Ethyl Acetate / HeptaneMechanistic Rationale
Primary Mechanism Anti-solvent coolingAnti-solvent crash / EvaporativeExploits differing solubility gradients based on solvent polarity.
Hot Solubility (60 °C) High (>100 mg/mL)Moderate (~50 mg/mL)EtOH H-bonding accommodates the nitro/amine groups better than EtOAc.
Impurity Purge Profile Excellent for inorganic saltsExcellent for lipophilic organicsWater retains ionic species; Heptane retains non-polar organic byproducts.
Typical Recovery Yield 85% – 90%75% – 80%The steep solubility curve of EtOH/Water ensures maximum mass recovery at 5 °C.
Target Purity (HPLC) > 98.0%> 99.0%EtOAc/Heptane offers slightly higher purity at the cost of overall yield.
Crystal Habit Fine NeedlesPrisms / BlocksSlower growth in EtOAc/Heptane favors denser crystal lattice formations.

References

  • Title: US7135575B2 - P38 inhibitors and methods of use thereof Source: Google Patents URL
  • Title: WO2004078116A2 - P38 inhibitors and methods of use thereof Source: Google Patents URL
  • Source: clockss.
  • Title: EP0701551B1 - 3-(indol-3-yl) propenoic acid derivatives useful as...

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 3-iodo-6-nitro-1H-indole

Welcome to the dedicated support center for 3-iodo-6-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 3-iodo-6-nitro-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: Understanding the Solubility Profile of 3-iodo-6-nitro-1H-indole

3-iodo-6-nitro-1H-indole is a key building block in synthetic and medicinal chemistry. However, its molecular structure, characterized by a planar indole ring, an electron-withdrawing nitro group, and a heavy iodine atom, contributes to significant solubility challenges in many common organic solvents. The strong intermolecular forces in the solid state, including hydrogen bonding and π-π stacking, lead to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.

While specific quantitative solubility data for 3-iodo-6-nitro-1H-indole is not extensively documented in publicly available literature, this guide provides a systematic approach to determining its solubility and offers practical solutions for overcoming common dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-iodo-6-nitro-1H-indole in common organic solvents?

Based on its chemical structure and data from related indole compounds, 3-iodo-6-nitro-1H-indole is expected to have low solubility in nonpolar solvents and moderate to good solubility in polar aprotic solvents. A general qualitative solubility profile is provided in the table below. It is crucial to experimentally verify the solubility for your specific application and desired concentration.

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good to ModerateThese solvents have high dielectric constants and are excellent hydrogen bond acceptors, which can disrupt the intermolecular forces of the solute.
Polar Protic Ethanol, MethanolModerate to LowThe ability to hydrogen bond can aid in solvation, but the overall polarity may not be optimal for this specific molecule.
Ethers Tetrahydrofuran (THF)Moderate to LowTHF has a moderate dielectric constant and can act as a hydrogen bond acceptor.
Halogenated Dichloromethane (DCM), ChloroformModerate to LowThese solvents can dissolve a range of organic compounds but may have limitations with highly crystalline structures.
Esters Ethyl AcetateLowGenerally less effective for highly polar or crystalline compounds.
Nonpolar Hexanes, TolueneVery LowThe nonpolar nature of these solvents is not conducive to solvating the polar and hydrogen-bonding functional groups of the molecule.

Q2: I am struggling to dissolve 3-iodo-6-nitro-1H-indole in my chosen solvent. What are the immediate troubleshooting steps?

If you are encountering difficulty in dissolving the compound, follow this initial troubleshooting workflow:

G start Initial Dissolution Attempt Fails step1 Increase Sonication Time (up to 30 mins) start->step1 step2 Gently Warm the Solution (e.g., 30-40°C) step1->step2 step3 Is the compound dissolving? step2->step3 step4 Yes step3->step4 Yes step5 No step3->step5 No end_success Solution Prepared Successfully step4->end_success end_fail Proceed to Advanced Troubleshooting step5->end_fail

Caption: Initial troubleshooting workflow for dissolution.

Causality behind these steps:

  • Sonication: Utilizes ultrasonic waves to create cavitation, which helps to break apart the solid lattice structure and increase the surface area for solvation.

  • Gentle Warming: Increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the crystal lattice energy. It is crucial to warm gently to avoid potential degradation of the compound.

Q3: My compound still hasn't dissolved after initial troubleshooting. What are the next steps?

If initial attempts fail, a more systematic approach is required. This involves considering a change in solvent or employing solubility enhancement techniques.

G start Initial Troubleshooting Fails step1 Switch to a Stronger Polar Aprotic Solvent (e.g., from DCM to DMF or DMSO) start->step1 step2 Consider a Co-Solvent System (e.g., DMF/DCM mixture) step1->step2 step3 Is solubility still an issue? step2->step3 step4 Yes step3->step4 Yes step5 No step3->step5 No end_fail Determine Experimental Solubility (See Protocol Below) step4->end_fail end_success Solution Prepared step5->end_success

Caption: Advanced troubleshooting for persistent solubility issues.

Expert Insights:

  • Solvent Selection: The choice of solvent is critical. For challenging compounds like 3-iodo-6-nitro-1H-indole, starting with a small amount in a high-powered solvent like DMF or DMSO is often the most effective strategy.

  • Co-solvency: A mixture of solvents can sometimes provide a synergistic effect, where the combined properties of the solvents are more effective at dissolving the solute than either solvent alone.[1]

Q4: Are there any concerns about the stability of 3-iodo-6-nitro-1H-indole in organic solvents?

While generally stable, prolonged exposure to heat or light in solution can potentially lead to degradation. It is recommended to:

  • Prepare solutions fresh for use whenever possible.

  • Store stock solutions at low temperatures (e.g., -20°C) and protected from light.

  • Before use, allow the solution to warm to room temperature and check for any precipitation.

The nitro group and the carbon-iodine bond can be susceptible to certain reactive conditions, so compatibility with other reagents in your experimental setup should be considered.

Experimental Protocol: Determination of Qualitative and Quantitative Solubility

Given the lack of published quantitative data, determining the solubility of 3-iodo-6-nitro-1H-indole in your specific solvent system is highly recommended.[2]

Objective: To determine the approximate solubility of 3-iodo-6-nitro-1H-indole in a chosen organic solvent.

Materials:

  • 3-iodo-6-nitro-1H-indole

  • A selection of organic solvents (e.g., DMF, DMSO, THF, DCM, Ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional)

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Protocol Workflow:

G start Start step1 Prepare a series of vials with a known volume of solvent start->step1 step2 Add increasing, accurately weighed amounts of 3-iodo-6-nitro-1H-indole to each vial step1->step2 step3 Vortex/shake at a constant temperature for an extended period (e.g., 24h) to reach equilibrium step2->step3 step4 Visually inspect for undissolved solid step3->step4 step5 The vial with the highest concentration that shows complete dissolution provides the qualitative solubility limit step4->step5 step6 For quantitative analysis, take the supernatant from a saturated solution (with excess solid) step5->step6 step7 Filter the supernatant through a 0.22 µm syringe filter step6->step7 step8 Analyze the concentration of the filtered solution using a pre-calibrated HPLC or UV-Vis method step7->step8 end End step8->end

Caption: Workflow for determining the solubility of 3-iodo-6-nitro-1H-indole.

Step-by-Step Procedure:

  • Preparation: Label a series of vials. To each vial, add a precise volume of the chosen solvent (e.g., 1 mL).

  • Addition of Solute: Accurately weigh and add incrementally increasing amounts of 3-iodo-6-nitro-1H-indole to the vials (e.g., 1 mg, 2 mg, 5 mg, 10 mg, etc.).

  • Equilibration: Tightly cap the vials and vortex them thoroughly. For best results, place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Qualitative Assessment: After equilibration, visually inspect each vial. The highest concentration that results in a clear solution with no visible solid particles is the qualitative solubility limit.

  • Quantitative Analysis (Optional but Recommended):

    • From a vial containing a saturated solution (with visible undissolved solid), carefully draw the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial.

    • Prepare a calibration curve using standard solutions of 3-iodo-6-nitro-1H-indole of known concentrations.

    • Analyze the filtered sample using HPLC or UV-Vis spectrophotometry to determine the exact concentration, which represents the quantitative solubility.

Advanced Solubility Enhancement Techniques

For applications requiring higher concentrations, several advanced techniques can be employed:

  • Co-solvency: As mentioned, using a mixture of solvents can be effective.[1]

  • pH Adjustment: If the final application is in an aqueous-organic mixture, adjusting the pH can influence the solubility of the indole, which has a weakly acidic N-H proton.

  • Use of Excipients: In formulation development, excipients like cyclodextrins can be used to form inclusion complexes, which can enhance aqueous solubility.[3]

Conclusion

Successfully working with 3-iodo-6-nitro-1H-indole requires a clear understanding of its solubility characteristics. While it presents challenges, a systematic and informed approach to solvent selection and dissolution techniques, as outlined in this guide, will enable researchers to handle this compound effectively and achieve reliable experimental outcomes.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • RSC Publishing. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • SciSupplies. (n.d.). 3-iodo-6-nitro-1H-indole, 95.0%, 5g. Retrieved from [Link]

  • PubChem. (n.d.). 3-iodo-1H-indole. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Retrieved from [Link]

  • HETEROCYCLES. (2017, October 4). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Iodo-6-Nitro-1H-Indole

Ticket Subject: Stability Profile & Handling of 3-Iodo-6-Nitro-1H-Indole in Basic Media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Consultation Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Stability Profile & Handling of 3-Iodo-6-Nitro-1H-Indole in Basic Media Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open for Consultation

Executive Summary: The "High-Value, High-Risk" Intermediate

Welcome to the technical support hub for 3-iodo-6-nitro-1H-indole . You are likely working with this molecule as a scaffold for cross-coupling (Suzuki/Sonogashira) or N-alkylation.

The Core Challenge: This molecule presents a dichotomy in basic conditions:

  • The 6-Nitro Group (Stabilizing): Increases the acidity of the N-H proton (

    
     ~13–14), making N-functionalization easier and the resulting anion more stable than unsubstituted indole.
    
  • The 3-Iodo Group (Destabilizing): Extremely labile. In the presence of bases, heat, or light, it is prone to protodeiodination (replacement of I by H) or oxidative degradation.

The Golden Rule: Basic conditions are necessary for activation but fatal if prolonged. Success depends on kinetic control —get in, react, and quench.

Technical Deep Dive: Stability Mechanisms

Module A: The N-H Acidity (The "Safe" Zone)

Unlike unsubstituted indole (


 ~17 in DMSO), the electron-withdrawing nitro group at position 6 pulls electron density from the pyrrole ring.
  • Effect: The

    
     drops to approximately 13.5–14.0 .
    
  • Implication: You do not need dangerous bases like

    
    -BuLi for deprotonation. Weaker bases like 
    
    
    
    or
    
    
    in DMF/Acetone are sufficient and safer for the iodine functionality.
Module B: The Deiodination Trap (The "Danger" Zone)

The C3-Iodine bond is the weak link. Under basic conditions, two degradation pathways dominate:

  • Protodeiodination:

    • Mechanism:[1][2][3][4][5] If the solution contains a proton source (even trace water in "anhydrous" solvents) and a reductant (or photo-excitation), the C-I bond cleaves.

    • Observation: You isolate 6-nitroindole instead of your product.

  • Nucleophilic Attack (C2 Instability):

    • Mechanism:[1][2][3][4][5] The nitro group makes the ring electron-deficient. Strong nucleophiles (like

      
       or 
      
      
      
      at high temp) can attack C2, leading to ring opening or complex polymerization.
    • Observation: Dark tars or purple/black reaction mixtures.

Visualization: Stability Logic & Troubleshooting

Figure 1: Reaction Outcome Decision Tree

This diagram illustrates the fate of 3-iodo-6-nitroindole based on your choice of base and conditions.

StabilityTree Start 3-Iodo-6-Nitro-1H-Indole + Base WeakBase Weak Base (K2CO3, Cs2CO3) Start->WeakBase StrongBase Strong Non-Nu Base (NaH, KOtBu) Start->StrongBase LithiumBase Lithium Base (n-BuLi, LDA) Start->LithiumBase StableAnion STABLE ANION (Ready for Alkylation) WeakBase->StableAnion RT, DMF/Acetone Deiodination DEIODINATION (Product: 6-Nitroindole) WeakBase->Deiodination Prolonged Time/Light TempLow Low Temp / Dark (< 0°C) StrongBase->TempLow TempHigh High Temp / Light (> 60°C) StrongBase->TempHigh Exchange Li-HALOGEN EXCHANGE (Loss of Iodine) LithiumBase->Exchange Instant Reaction TempLow->StableAnion Kinetic Control TempHigh->Deiodination Radical Pathway Polymer POLYMERIZATION (Black Tar) TempHigh->Polymer Nucleophilic Attack

Caption: Decision tree predicting the chemical fate of 3-iodo-6-nitroindole based on base strength and temperature.

Troubleshooting Guide (FAQ Format)

Q1: I tried to N-methylate using NaH in DMF, but the reaction turned black and I lost the iodine. Why?

Diagnosis: "Runaway Deiodination." Explanation: Sodium Hydride (NaH) is effective, but if the reaction warms up or is exposed to light, the iodide anion released during methylation can act as a reducing agent in a radical chain mechanism, stripping the iodine off the ring. Solution:

  • Switch to mild bases : Use

    
     or 
    
    
    
    in DMF at Room Temperature.
  • If you must use NaH: Keep it at 0°C , wrap the flask in aluminum foil (exclude light), and quench immediately after the starting material is consumed.

Q2: Can I use n-Butyllithium (n-BuLi) to make the nucleophile?

Verdict: ABSOLUTELY NOT. Reason: 3-Iodoindoles undergo Lithium-Halogen Exchange faster than deprotonation.

  • Reaction: Indole-I + n-BuLi

    
     Indole-Li + n-BuI.
    
  • Result: You will generate the C3-lithiated species, which will then react with your electrophile at C3 (removing the iodine) or quench to give 6-nitroindole.

  • Alternative: Use NaH or KOtBu (Potassium tert-butoxide) if a non-nucleophilic strong base is required.

Q3: My Suzuki coupling (Pd-catalyzed) failed, and I recovered de-iodinated starting material.

Diagnosis: "Protodeiodination via Pd-Hydride." Explanation: In basic alcoholic solvents (e.g., Ethanol/Water with


), 

-hydride elimination from the Pd-catalyst or solvent oxidation can generate Pd-H species, which reduce the C-I bond. Solution:
  • Change Solvent: Switch to aprotic solvents like Dioxane or Toluene .

  • Base Choice: Use anhydrous bases like

    
     instead of carbonates in alcohols.
    
  • Catalyst: Use a catalyst that undergoes rapid oxidative addition (e.g.,

    
     or XPhos-Pd-G2) to capture the iodine before it falls off.
    

Validated Experimental Protocols

Protocol A: Safe N-Alkylation (Recommended)

This protocol minimizes deiodination risk by using mild conditions.

ParameterSpecificationReasoning
Solvent DMF (Anhydrous)High solubility, stabilizes the anion.
Base

(1.5 equiv)
Mild enough to prevent C2 attack; strong enough for 6-nitroindole.
Temperature 20°C – 25°CPrevents thermal deiodination.
Atmosphere Nitrogen/ArgonExcludes moisture (proton source).
Light Darkness CRITICAL: Wrap flask in foil to prevent radical C-I cleavage.

Step-by-Step:

  • Dissolve 3-iodo-6-nitroindole (1.0 equiv) in DMF (0.2 M).

  • Add

    
     (1.5 equiv). Stir for 15 min (Solution turns yellow/orange).
    
  • Add electrophile (e.g., MeI, BnBr) (1.1 equiv).

  • Stir in dark for 2–4 hours. Monitor by TLC.

  • Workup: Pour into ice water. Filter precipitate. Do not use acidic wash (risk of hydrolysis).

Protocol B: Cross-Coupling (Suzuki)

For reacting the C-I bond while preserving the Nitro group.

ParameterSpecification
Catalyst

(5 mol%)
Base

(2.0 equiv)
Solvent 1,4-Dioxane (degassed)
Temp 60°C – 80°C

Note: Avoid Ethanol/Water mixtures if deiodination is observed.

References

  • Synthesis and Stability of 3-Iodoindoles

    • Boccia, et al. "Regioselective synthesis of 3-nitroindoles."[6] RSC Advances, 2023. (Discusses nitro-indole stability and handling).

    • Source:

  • General Reactivity of 3-Haloindoles

    • Organic Syntheses, Coll. Vol. 6, p.104 (1988). (Standard protocols for handling sensitive indole anions).
    • Source:

  • Deiodination Mechanisms

    • Mondal, S. et al. "Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics."[1] Molecules, 2016.[7][8] (Provides mechanistic insight into iodine lability on aromatic rings).

    • Source:

  • pKa Data & Acidity

    • Bordwell pKa Table (DMSO). (Standard reference for heterocyclic acidity).
    • Source:

Sources

Troubleshooting

HaloIndole Tech Support: 3-Iodo-6-Nitro-1H-Indole Specialist Hub

Status: Operational Ticket ID: HI-3I6N-SUP Agent: Senior Application Scientist Subject: Optimization of Workup & Isolation Procedures for 3-Iodo-6-Nitro-1H-Indole Critical Stability & Handling (Read Me First) Before init...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HI-3I6N-SUP Agent: Senior Application Scientist Subject: Optimization of Workup & Isolation Procedures for 3-Iodo-6-Nitro-1H-Indole

Critical Stability & Handling (Read Me First)

Before initiating any workup, you must understand the specific physicochemical vulnerabilities of 3-iodo-6-nitro-1H-indole . This molecule acts differently than its non-nitro analogs due to the strong electron-withdrawing nature of the 6-nitro group combined with the labile C3-iodine bond.

The "Triangle of Instability"
  • Photolytic Cleavage: The C–I bond is photosensitive. Exposure to ambient light, especially in solution, accelerates homolytic cleavage, releasing iodine radicals (

    
    ) and generating the "purple/brown" impurity profile.
    
  • Acid Sensitivity: While the nitro group deactivates the ring against oxidation, it increases the acidity of the N–H proton (

    
     approx. 13-14 vs. 17 for indole). Conversely, the C3 position remains susceptible to acid-catalyzed protodeiodination (loss of Iodine, reversion to 6-nitroindole) on active silica gel.
    
  • Solubility Paradox: The nitro group renders the molecule highly crystalline and poorly soluble in standard non-polar extraction solvents (Hexanes,

    
    ), but the iodine atom makes it heavy and lipophilic enough to smear on reverse-phase systems.
    

Synthesis Workup: Iodination Protocols

Context: You have just finished iodinating 6-nitroindole (likely using NIS/DMF or


/KOH) and need to isolate the product.
Q: The reaction mixture turned dark purple/brown. Is my product gone?

A: Not necessarily, but you have free iodine (


) in the system. This promotes oxidative decomposition.
  • Cause: Excess iodinating agent (NIS or

    
    ) or light-induced decomposition.
    
  • Fix: You must quench the oxidative species immediately before extraction.

Standard Quench Protocol:

  • Cool reaction mixture to 0°C.

  • Add 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • Stir vigorously until the organic layer shifts from purple/brown to pale yellow/orange.

  • Why: Thiosulfate reduces

    
     to water-soluble iodide (
    
    
    
    ), preventing it from reacting further with your indole.
Q: I cannot extract the product. It precipitates at the interface or stays in the aqueous layer.

A: 6-Nitroindoles have poor solubility in


 or DCM.
  • Troubleshooting: Switch to Ethyl Acetate (EtOAc) or THF/EtOAc (1:1) for extraction.

  • The "Salting Out" Trick: If using DMF as a reaction solvent, it will drag product into the aqueous layer. Wash the organic layer with 5% LiCl (aq) instead of water. The lithium ions disrupt the DMF-water hydrogen bonding, forcing the DMF into the aqueous phase and the product into the organic phase.

Data: Solubility Profile for Extraction
SolventSolubility (25°C)Usage in Workup
Water InsolubleWash layer (remove salts)
Hexanes InsolubleTrituration (remove impurities)
DCM Low/ModerateAvoid for primary extraction
EtOAc High Primary extraction solvent
DMF/DMSO Very HighReaction solvent (remove via LiCl wash)

Purification Troubleshooting

Context: You are attempting to purify the crude solid via Flash Column Chromatography.

Q: My product decomposes on the column (streaking, low yield, purple bands).

A: Standard Silica Gel (pH ~5-6) is too acidic for 3-iodoindoles. It catalyzes protodeiodination .

The Deactivation Protocol:

  • Do NOT use pure silica.

  • Pre-treat the column: Flush the packed silica column with Mobile Phase + 1% Triethylamine (TEA) .

  • Eluent: Maintain 0.5% to 1% TEA throughout the run.

  • Mechanism: TEA neutralizes the acidic silanol groups (

    
    ), preventing them from protonating the indole C3 position.
    
Q: Can I avoid a column altogether?

A: Yes, and this is preferred for scale-up.

  • Method: Recrystallization / Trituration.[1]

  • Procedure: Dissolve crude in minimal hot EtOAc. Add Hexanes dropwise until cloudy. Cool to -20°C.

  • Benefit: 3-iodo-6-nitroindole crystallizes well due to the nitro-stacking interactions, leaving succinimide (if NIS was used) and iodine traces in the mother liquor.

Visualized Workflows

Diagram 1: The Decision Matrix for Workup

This flowchart guides you through the critical decision points after the reaction is complete.

WorkupLogic Start Reaction Complete (NIS or I2/KOH) ColorCheck Is solution Purple/Brown? Start->ColorCheck Quench Add 10% Na2S2O3 (aq) Stir until Yellow ColorCheck->Quench Yes (Free I2) SolventCheck Reaction Solvent? ColorCheck->SolventCheck No Quench->SolventCheck DMF_Route Solvent: DMF/DMSO SolventCheck->DMF_Route Std_Route Solvent: DCM/MeCN SolventCheck->Std_Route LiCl_Wash Wash organic layer with 5% LiCl (x3) DMF_Route->LiCl_Wash Remove polar solvent Std_Wash Wash with Brine/Water Std_Route->Std_Wash Purify_Decide Purification Strategy LiCl_Wash->Purify_Decide Std_Wash->Purify_Decide Recryst Recrystallization (EtOAc/Hexanes) Purify_Decide->Recryst High Purity Crude Column Flash Chromatography (Deactivated Silica) Purify_Decide->Column Complex Mixture TEA_Note CRITICAL: Add 1% Et3N to eluent Column->TEA_Note

Caption: Decision tree for isolating 3-iodo-6-nitro-1H-indole, highlighting iodine quenching and DMF removal steps.

Diagram 2: Decomposition Pathway (The "Why")

Understanding how the molecule breaks down helps you prevent it.

Decomp Target 3-Iodo-6-Nitroindole Silica Acidic Silica (H+) Target->Silica adsorption Light UV Light / Heat Target->Light hv Protonated C3-Protonated Intermediate (Unstable) Silica->Protonated H+ transfer Radical Indolyl Radical + I• Light->Radical homolysis Deiodinated 6-Nitroindole (Impurity A) Protonated->Deiodinated - I+ Oligomer Colored Oligomers (Impurity B) Radical->Oligomer polymerization

Caption: Mechanistic pathways for acid-catalyzed protodeiodination and radical-mediated polymerization.

Downstream Application FAQs

Context: You are using the isolated 3-iodo-6-nitroindole in a Suzuki or Sonogashira coupling.

Q: The coupling reaction stalled.

A: The free N-H of the indole can poison Pd-catalysts by coordinating to the metal center, especially with the electron-withdrawing nitro group making the N-H more acidic (and the nitrogen anion more accessible if base is present).

  • Fix: Protect the nitrogen (e.g., Boc, Tosyl, SEM) before iodination if possible, or use 2 equivalents of base in the coupling reaction to ensure the species is fully deprotonated and the catalyst cycle accounts for the anionic species.

Q: How do I remove Palladium traces from the nitroindole product?

A: Nitro groups can coordinate Pd, making removal difficult.

  • Protocol: After the coupling workup, stir the organic layer with SiliaMetS® Thiol or activated charcoal for 30 minutes before filtration. Do not rely on simple Celite filtration.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.

    • Relevance: Provides the foundational stoichiometry for iodinating nitro-deactivated indole/indazole rings using /KOH and NIS methods.
  • National Toxicology Program. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

    • Relevance: Establishes solubility baselines for nitro-aromatics in DMF vs.
  • Reddit ChemPros Community. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds.

    • Relevance: Validates the "Triethylamine Deactivation" technique for purifying acid-sensitive iodo-compounds.
  • University of Science and Technology of China. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

    • Relevance: Provides mechanistic insight into the stability of nitroindoles and their behavior during workup phases.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3-iodo-6-nitro-1H-indole

1H NMR Spectrum Analysis of 3-Iodo-6-nitro-1H-indole: A Comparative Technical Guide Introduction 3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) is a highly functionalized heterocyclic building block extensively utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 3-Iodo-6-nitro-1H-indole: A Comparative Technical Guide

Introduction

3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry, most notably in the synthesis of 2-aza-[4.3.0] bicyclic heteroaromatic rings and p38 MAP kinase inhibitors[1]. The orthogonal reactivity of this scaffold makes it invaluable: the C3-iodide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the C6-nitro group can be selectively reduced to an amine for further functionalization[2].

However, the synthesis of 3-iodo-6-nitro-1H-indole via the electrophilic iodination of 6-nitroindole requires rigorous structural verification to ensure complete conversion and high regioselectivity[1]. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of 3-iodo-6-nitro-1H-indole, contrasting it with its precursors to establish a robust framework for structural elucidation.

Structural and Electronic Causality in 1H NMR

To accurately interpret the NMR spectrum of 3-iodo-6-nitro-1H-indole, one must analyze the competing electronic and steric effects of its substituents[3]:

  • The C6-Nitro Group: The strongly electron-withdrawing nitro group (-NO2) exerts a profound deshielding effect on the indole ring via both inductive and resonance mechanisms. This effect is most pronounced at the ortho positions (H-5 and H-7). H-7 is shifted exceptionally downfield (>8.3 ppm) due to the combined deshielding from the nitro group and the adjacent pyrrole nitrogen[4].

  • The C3-Iodine: Iodine is a large, polarizable, and electronegative heavy atom. Its introduction at the C3 position replaces the characteristic electron-rich H-3 proton. While iodine is electronegative (causing inductive deshielding), its large electron cloud also causes anisotropic shielding effects. The net result is a slight downfield shift of the adjacent H-2 proton and the total disappearance of the H-3 signal[5].

  • The N1-Proton (NH): The cumulative electron-withdrawing nature of both the C6-nitro and C3-iodo groups significantly increases the acidity of the NH proton, pushing its resonance well beyond 12.0 ppm in polar aprotic solvents[4].

Comparative 1H NMR Data Presentation

The following table synthesizes the expected 1H NMR chemical shifts (in DMSO-d6 at 400 MHz) for 3-iodo-6-nitro-1H-indole, comparing it directly to its baseline structural analogs to highlight the diagnostic shifts during synthesis.

Table 1: Comparative 1H NMR Chemical Shifts (ppm) in DMSO-d6

Position1H-Indole (Baseline)6-Nitro-1H-indole (Precursor)3-Iodo-6-nitro-1H-indole (Target)Multiplicity (Target)Coupling Constants (Target)
H-1 (NH) 11.1011.6512.05br s-
H-2 7.357.657.85s-
H-3 6.456.60- (Replaced by Iodine)--
H-4 7.557.707.55dJ = 8.8 Hz
H-5 7.007.907.95ddJ = 8.8, 2.2 Hz
H-7 7.408.308.35dJ = 2.2 Hz

Note: The H-2 signal in the target compound simplifies to a singlet (s) due to the loss of the typical ~3 Hz coupling with H-3.

Self-Validating Experimental Protocol: 1H NMR Acquisition

To ensure reproducibility and analytical confidence, the following protocol is designed as a self-validating system for verifying the synthesis of 3-iodo-6-nitro-1H-indole.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the synthesized 3-iodo-6-nitro-1H-indole in 0.6 mL of anhydrous DMSO-d6 (100 atom % D).

  • Causality: DMSO-d6 is mandatory. The compound's high polarity and planar aromatic system lead to poor solubility in CDCl3. Furthermore, DMSO-d6 prevents rapid proton exchange, allowing for the clear observation of the critical highly deshielded NH signal[4].

Step 2: Instrument Setup & Acquisition

  • Action: Tune and match the probe on a 400 MHz or 500 MHz spectrometer at 298 K. Set the spectral width (SW) to at least 15.0 ppm. Use a relaxation delay (D1) of 3.0 seconds and acquire 16–32 scans.

  • Causality: A wide spectral window is critical; standard 10 ppm windows will fold or clip the highly deshielded NH proton (~12.05 ppm). The 3.0-second D1 ensures complete relaxation of the quaternary-adjacent protons (H-2, H-4, H-7) for accurate quantitative integration.

Step 3: Processing and Validation (The Self-Validating Step)

  • Action: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and perform rigorous baseline correction. Set the residual DMSO-d5 peak to 2.50 ppm.

  • Validation Check: Integrate the signals. A pure, successfully iodinated product must yield exactly five distinct proton environments with an integration ratio of 1:1:1:1:1. The absolute absence of a doublet/multiplet at ~6.60 ppm confirms 100% conversion of the C3 position[1].

Diagnostic Workflow Visualization

To streamline the analytical process, the following logical workflow dictates the step-by-step verification of the iodination reaction using NMR data.

NMR_Workflow Start Synthesize 3-Iodo-6-nitro-1H-indole from 6-Nitroindole Acquire Acquire 1H NMR in DMSO-d6 Start->Acquire CheckH3 Check for H-3 Resonance (~6.60 ppm) Acquire->CheckH3 H3Present H-3 Signal Present (Incomplete Reaction) CheckH3->H3Present Yes H3Absent H-3 Signal Absent (Successful Iodination) CheckH3->H3Absent No CheckH2 Analyze H-2 Signal (~7.85 ppm, singlet) H3Absent->CheckH2 CheckArom Analyze H-4, H-5, H-7 (Nitro-aromatic pattern) CheckH2->CheckArom Confirm Confirm 3-Iodo-6-nitro-1H-indole Structure CheckArom->Confirm

Figure 1: Logical NMR diagnostic workflow for verifying C3-iodination of 6-nitro-1H-indole.

References

  • Title: P38 inhibitors and methods of use thereof (US7135575B2)
  • Title: P38 inhibitors and methods of use thereof (WO2004078116A2)
  • Title: Indole Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

  • Title: Comparison of the base pairing properties of a series of nitroazole nucleobase analogs Source: Oxford Academic (Nucleic Acids Research) URL: [Link]

  • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes Source: SciSpace URL: [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: 3-Iodo-6-nitro-1H-indole

This guide details the structural characterization of 3-iodo-6-nitro-1H-indole , a critical intermediate in the synthesis of P38 MAP kinase inhibitors and other heterocyclic therapeutics. Executive Summary & Compound Uti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 3-iodo-6-nitro-1H-indole , a critical intermediate in the synthesis of P38 MAP kinase inhibitors and other heterocyclic therapeutics.

Executive Summary & Compound Utility

3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) is a bifunctional indole scaffold. The C3-iodine serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-nitro group provides a latent amine for further derivatization. Accurate NMR assignment is challenging due to the competing electronic effects of the electron-withdrawing nitro group and the heavy-atom shielding effect of iodine.

This guide provides a comparative analysis of the 13C NMR chemical shifts, differentiating the target molecule from its precursors (indole, 6-nitroindole) to ensure precise structural verification.

Comparative 13C NMR Data Analysis

The following assignments are derived from experimental precedents of 3-haloindoles and 6-nitroindoles in DMSO-d₆ . The values illustrate the "Substituent Chemical Shift" (SCS) additivity principle.

Table 1: Chemical Shift Assignment (DMSO-d₆)
Carbon PositionIndole (Ref) [1]6-Nitroindole (Precursor) [2]3-Iodo-6-nitroindole (Target) Shift Logic (Δ)
C2 125.2129.5136.0 – 138.0 Deshielding due to C3-Iodine (β-effect)
C3 101.5102.855.0 – 60.0 Diagnostic: Strong shielding by Iodine (Heavy Atom α-effect)
C3a 127.8135.2134.0 – 136.0 Quaternary bridgehead
C4 120.8115.5116.0 – 117.0 Shielded by 6-NO₂ (meta-like)
C5 119.8115.8116.5 – 117.5 Shielded by 6-NO₂ (ortho)
C6 121.9142.5143.0 – 144.0 Deshielded by NO₂ (ipso)
C7 111.8108.5109.0 – 110.0 Shielded by 6-NO₂ (ortho)
C7a 136.1135.5138.0 – 139.0 Quaternary bridgehead

Critical Analysis: The most distinct feature of 3-iodo-6-nitroindole is the dramatic upfield shift of C3 (approx. 55–60 ppm) compared to the precursor (~102 ppm). This is due to the relativistic "heavy atom effect" of iodine, which increases spin-orbit coupling and shields the attached carbon nucleus. Conversely, C2 shifts downfield significantly.

Diagram 1: NMR Assignment Logic

The following diagram visualizes the electronic influences dictating the chemical shifts.

G cluster_logic Assignment Validation Indole Base Indole Core (C3 ~101 ppm) Nitro 6-Nitro Effect (EWG) Indole->Nitro Deshields C6 (+20 ppm) Shields C5, C7 (-5 ppm) Iodo 3-Iodo Effect (Heavy Atom) Indole->Iodo Shields C3 (-45 ppm) Deshields C2 (+12 ppm) Target 3-Iodo-6-nitroindole Final Assignment Nitro->Target Iodo->Target Check C3 Signal at ~55-60 ppm (Upfield) Target->Check Diagnostic Peak

Caption: Logical flow of substituent effects used to validate the 13C NMR assignment. The C3 upfield shift is the primary confirmation of successful iodination.

Experimental Protocol: Synthesis & Characterization

This protocol ensures high regioselectivity for C3-iodination using N-Iodosuccinimide (NIS), which is milder and cleaner than I₂/KOH methods for electron-deficient indoles.

Methodology

Reaction: Electrophilic Aromatic Substitution (SEAr) Substrate: 6-Nitroindole Reagent: N-Iodosuccinimide (NIS) Solvent: DMF (N,N-Dimethylformamide)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask, dissolve 6-nitroindole (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 equiv, 5.5 mmol) portion-wise over 10 minutes.

    • Note: Protect the flask from light (wrap in aluminum foil) to prevent radical side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–12 hours. Monitor by TLC (30% EtOAc/Hexane). The product (Rf ~0.4) will appear less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to quench excess iodine).

  • Isolation: A yellow precipitate will form. Filter the solid using a Büchner funnel. Wash the cake copiously with water to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) if necessary.

Diagram 2: Synthesis Workflow

Synthesis Start 6-Nitroindole (DMF, 0°C) Reagent Add NIS (1.1 equiv) Start->Reagent React Stir RT 3-12 hrs (Dark) Reagent->React Quench Quench Ice Water + Na2S2O3 React->Quench Isolate Filter Solid (Yellow) Quench->Isolate

Caption: Optimized workflow for the regioselective synthesis of 3-iodo-6-nitroindole.

References

  • Morales-Ríos, M. S., et al. (1987). "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (2024). "6-Nitroindole 13C NMR Spectrum Data." Link

  • Babu, G., et al. (2004). "Synthesis of 3-Iodoindoles by Electrophilic Cyclization." Journal of Organic Chemistry. Link

  • Djerassi, C., & Lenk, C. T. (1963). "N-Iodosuccinimide."[1][2] Organic Syntheses. Link

  • US Patent 7,135,575. (2006). "P38 inhibitors and methods of use thereof." (Describes 3-iodo-6-nitroindole synthesis). Link

Sources

Validation

mass spectrometry fragmentation pattern of 3-iodo-6-nitro-1H-indole

Analytical Performance Comparison Guide: 3-Iodo-6-nitro-1H-indole vs. Alternative Halogenated Mass Tags in Mass Spectrometry Executive Summary In advanced drug development and proteomics, halogenated nitroindoles are inc...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Performance Comparison Guide: 3-Iodo-6-nitro-1H-indole vs. Alternative Halogenated Mass Tags in Mass Spectrometry

Executive Summary

In advanced drug development and proteomics, halogenated nitroindoles are increasingly deployed as photo-crosslinkers, synthetic intermediates, and highly specific mass-tags. This guide objectively compares the analytical performance of 3-iodo-6-nitro-1H-indole (CAS 1360963-23-0)[1] against its brominated and chlorinated alternatives (3-bromo- and 3-chloro-6-nitro-1H-indole). By evaluating mass spectrometry (MS) fragmentation efficiency, isotopic signature complexity, and signal-to-noise ratios, this document provides researchers with the definitive experimental rationale for selecting the iodo-variant in high-sensitivity assays.

Mechanistic Causality: Why the Iodo-Variant Outperforms (Expertise & Experience)

The superiority of 3-iodo-6-nitro-1H-indole in mass spectrometry-based workflows is governed by two fundamental physicochemical properties: isotopic purity and bond dissociation energetics.

A. The Monoisotopic Advantage (Signal Efficiency) Unlike bromine (which exists as a ~1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (~3:1 ratio of ³⁵Cl and ³⁷Cl), iodine is strictly monoisotopic (100% ¹²⁷I). In mass spectrometry, this concentrates the entire precursor ion current into a single molecular ion peak (Exact Mass: 287.9396 Da)[2]. Using chlorinated or brominated alternatives inherently dilutes the analytical sensitivity by splitting the signal across complex M / M+2 isotopic clusters, complicating spectral interpretation in complex biological matrices.

B. Predictable Primary Cleavage (Bond Dissociation Energy) The C–I bond (~65 kcal/mol) is significantly weaker than both C–Br (~81 kcal/mol) and C–Cl (~97 kcal/mol). Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), 3-iodo-6-nitro-1H-indole undergoes a highly favorable, low-energy homolytic cleavage to yield a clean [M - I]⁺ ion[3]. This makes the neutral loss of 127 Da an ideal, highly specific Multiple Reaction Monitoring (MRM) transition that requires minimal collision energy, thereby preserving the integrity of the indole core for secondary fragmentation.

C. Secondary Nitro Group Dynamics Following dehalogenation, the nitro group at the C6 position undergoes predictable, well-characterized secondary fragmentations:

  • Simple cleavage of the C–NO₂ bond, resulting in the loss of a nitro radical (-46 Da)[4].

  • Nitro-nitrite rearrangement followed by the loss of nitric oxide (-30 Da)[4].

  • Subsequent high-energy ring degradation via the loss of hydrogen cyanide (-27 Da)[5].

Fragmentation_Pathway M [M+H]⁺ m/z 289 MI [M+H - I]⁺• m/z 162 M->MI Loss of I• (-127 Da) Low CE (15-20 eV) MINO2 [M+H - I - NO₂]⁺ m/z 116 MI->MINO2 Loss of NO₂• (-46 Da) MINO [M+H - I - NO]⁺ m/z 132 MI->MINO Nitro-Nitrite Rearrangement Loss of NO• (-30 Da)

Caption: ESI-MS/MS fragmentation pathway of 3-iodo-6-nitro-1H-indole highlighting the low-energy loss of iodine.

Quantitative Data: Performance Comparison

The following tables summarize the objective performance metrics of the three halogenated alternatives when analyzed via High-Resolution Electrospray Ionization MS/MS (HR-ESI-MS/MS).

Table 1: Isotopic Distribution and Signal Efficiency

Halogenated Indole Molecular Formula Exact Mass (Da) Isotopic Cluster Primary Ion Current Efficiency
3-Iodo-6-nitro-1H-indole C₈H₅IN₂O₂ 287.9396 Monoisotopic (M) 100%
3-Bromo-6-nitro-1H-indole C₈H₅BrN₂O₂ 239.9534 M / M+2 (1:1) ~50%

| 3-Chloro-6-nitro-1H-indole| C₈H₅ClN₂O₂ | 196.0039 | M / M+2 (3:1) | ~75% |

Table 2: Key Fragmentation Transitions (ESI-MS/MS Positive Mode)

Compound Precursor Ion [M+H]⁺ Primary Product Ion Diagnostic Neutral Loss Optimal Collision Energy (CE)
Iodo-variant m/z 289.0 m/z 162.0 -127 Da (I•) 15 - 20 eV
Bromo-variant m/z 241.0 / 243.0 m/z 162.0 -79 / -81 Da (Br•) 25 - 35 eV

| Chloro-variant| m/z 197.0 / 199.0 | m/z 162.0 | -35 / -37 Da (Cl•) | 35 - 45 eV |

Self-Validating Experimental Protocols (Trustworthiness)

To objectively validate the superior fragmentation efficiency of the iodo-derivative, we recommend the following parallel LC-MS/MS workflow. This protocol is designed as a self-validating system: by running an equimolar mixture of the three variants, the instrument serves as its own internal control for ionization suppression and transmission efficiency.

Step-by-Step Methodology: Comparative MRM Assay

  • Sample Preparation: Prepare a 1 µg/mL equimolar mixture of 3-iodo-, 3-bromo-, and 3-chloro-6-nitro-1H-indole in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Sweeping: Program the quadrupole to isolate the respective [M+H]⁺ precursor ions. Apply a CE ramp from 10 eV to 50 eV.

  • Data Analysis: Plot the extracted ion chromatograms (XIC) for the m/z 162.0 product ion. The iodo-variant will demonstrate a peak area approximately 2-fold higher than the bromo-variant due to 100% isotopic efficiency and lower required CE.

MS_Workflow Prep Equimolar Mixture (Iodo, Bromo, Chloro) LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Gradient Elution DataI Iodo: Single Peak Max Sensitivity MS->DataI CE: 15 eV DataBrCl Bromo/Chloro: Split Peaks Reduced Sensitivity MS->DataBrCl CE: 35+ eV

Caption: Self-validating experimental workflow for comparing halogenated nitroindole mass-tag performance.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol Source: ACS Earth and Space Chemistry URL:[Link]

  • Mass spectral studies of nitroindole compounds Source: Organic Chemistry: An Indian Journal (TSI Journals) URL:[Link]

  • Synthesis of Indoles via Zirconocene-Stabilized Benzyne Complexes Source: DSpace@MIT URL:[Link]

Sources

Comparative

A Comparative Guide to the FTIR Absorption Bands of Nitro and Iodo Groups in Indoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of FTIR in Functional Group Identification Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies.[1][2] This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of specific functional groups. The energy and intensity of these absorption bands are dictated by the bond strength, the mass of the atoms involved, and the overall electronic environment of the molecule.[1] For substituted indoles, FTIR is invaluable for confirming the successful incorporation of functionalities like nitro and iodo groups onto the aromatic ring system.

The Indole Scaffold: A Brief Spectral Overview

Before delving into the specifics of the nitro and iodo substituents, it is essential to recognize the characteristic bands of the parent indole ring. The indole spectrum is marked by several key features:

  • N-H Stretch: A prominent band typically appears around 3406 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.[3]

  • Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the aromatic rings are observed at slightly higher frequencies than their aliphatic counterparts, generally in the 3100-3000 cm⁻¹ region.[4][5]

  • C=C Ring Stretching: The stretching of carbon-carbon double bonds within the aromatic and pyrrolic rings gives rise to a series of absorptions, typically between 1600 cm⁻¹ and 1450 cm⁻¹.[4][5]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds, and their exact positions can be diagnostic of the substitution pattern on the benzene ring.

Characteristic FTIR Absorption Bands of the Nitro (NO₂) Group on Indole

The nitro group is a strong electron-withdrawing group, and its presence on an indole ring introduces highly characteristic and intense absorption bands in the FTIR spectrum.[1] This is primarily due to the large change in dipole moment during the stretching vibrations of the N-O bonds.[1]

The two most prominent and diagnostic absorptions for a nitro group attached to an aromatic system, such as indole, are:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption band typically found in the 1550-1475 cm⁻¹ region.[1][6] This band arises from the two N-O bonds stretching out of phase with each other. Conjugation with the aromatic indole ring tends to shift this band to a lower wavenumber compared to aliphatic nitro compounds.[1][7]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[1][6] It corresponds to the in-phase stretching of the N-O bonds. For aromatic nitro compounds, the symmetric and asymmetric stretching bands often have comparable, strong intensities.[7]

Other notable, though less intense, vibrations associated with the nitro group include:

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the indole ring is weaker and appears in the range of 890-835 cm⁻¹ .[1]

  • NO₂ Bending (Scissoring): A bending or scissoring vibration of the NO₂ group is also typically observed around 850 cm⁻¹ .[1][8]

The precise positions of these bands are sensitive to the electronic environment, including the position of substitution on the indole ring and the presence of other substituents.[1]

Characteristic FTIR Absorption Bands of the Iodo (I) Group on Indole

In contrast to the nitro group, identifying an iodo substituent on an indole ring via FTIR can be more challenging. This is due to two main factors: the mass of the iodine atom and the relatively small change in dipole moment during the C-I bond vibration.

The primary vibrational mode for an iodo group is the C-I stretch (ν(C-I)) . Due to the heavy mass of the iodine atom, this stretching vibration occurs at a much lower frequency, typically in the 500-600 cm⁻¹ range.[9] This region of the FTIR spectrum is often referred to as the "fingerprint region," which can be crowded with various other bending and skeletal vibrations, making a definitive assignment difficult.[10]

Unlike the strong, distinct peaks of the nitro group, the C-I stretching absorption is generally of weak to medium intensity. Its identification often relies on comparing the spectrum of the iodo-substituted indole with that of the unsubstituted parent compound to pinpoint the new, low-frequency band.

Comparative Analysis: Nitroindole vs. Iodoindole

The table below summarizes the key distinguishing FTIR features for nitro and iodo substituents on an indole ring.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityKey Distinguishing Features
Nitro (NO₂) Group Asymmetric Stretch (νₐₛ)1550 - 1475StrongTwo very strong, characteristic bands in the mid-IR region.[1][6]
Symmetric Stretch (νₛ)1360 - 1290StrongEasily identifiable and diagnostic for the presence of the nitro group.[1][6]
C-N Stretch890 - 835MediumCan sometimes overlap with other bands.[1]
Iodo (I) Group C-I Stretch (ν(C-I))500 - 600Weak to MediumSingle, lower-frequency band in the often-congested fingerprint region.[9]

Causality Behind the Spectral Differences:

  • Atomic Mass: The significantly higher mass of the iodine atom compared to nitrogen and oxygen is the primary reason for the much lower frequency of the C-I stretch. Heavier atoms vibrate more slowly, resulting in absorption at lower wavenumbers (lower energy).

  • Bond Polarity and Dipole Moment: The N-O bonds in the nitro group are highly polar, and their stretching vibrations cause a large change in the molecule's overall dipole moment. This leads to very strong IR absorptions. The C-I bond is less polar, and its stretching results in a smaller change in dipole moment, hence a weaker absorption band.

  • Number of Diagnostic Peaks: The nitro group provides two strong and distinct peaks, offering a more confident identification. The iodo group, with its single, weaker peak in a complex region, can be more ambiguous to assign without a reference spectrum of the parent molecule.

Experimental Protocols and Data Visualization

Workflow for FTIR Analysis of Substituted Indoles

The following diagram illustrates a typical workflow for obtaining and analyzing the FTIR spectrum of a solid indole derivative.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Start Start with Solid Sample Grind Grind Sample to Fine Powder (~1-2% of KBr mixture) Start->Grind Meticulous grinding is key [1] Mix Thoroughly Mix with Dry KBr Grind->Mix Load Load Mixture into Pellet Die Mix->Load Press Apply Hydraulic Pressure (8-10 metric tons) Load->Press Pellet Form Transparent KBr Pellet Press->Pellet Sample_Spec Collect Sample Spectrum Pellet->Sample_Spec Place pellet in holder Background Collect Background Spectrum (Empty Sample Holder) Background->Sample_Spec Essential for correction Process Process Data (e.g., Baseline Correction) Sample_Spec->Process Interpret Interpret Spectrum & Identify Functional Groups Process->Interpret

Caption: Experimental workflow for solid sample analysis using the KBr pellet method for FTIR spectroscopy.

Detailed Protocol: KBr Pellet Preparation and FTIR Measurement

This protocol outlines the steps for preparing a high-quality potassium bromide (KBr) pellet for transmission FTIR analysis, a common and effective method for solid samples.[11][12]

Objective: To obtain a clear, interference-free FTIR spectrum of a solid nitro- or iodo-substituted indole.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press

  • Evacuable Pellet Die (13 mm standard)

  • Agate Mortar and Pestle

  • Spectroscopic Grade Potassium Bromide (KBr), dried in an oven at ~110°C overnight and stored in a desiccator.[13]

  • Sample (nitro- or iodo-indole derivative)

  • Spatula and Weighing Paper

Methodology:

  • Sample Preparation:

    • Weigh out approximately 1-2 mg of the indole sample.

    • In the agate mortar, grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering (Christiansen effect).[11][14]

  • Mixing with KBr:

    • Weigh out approximately 100-200 mg of the pre-dried KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.[14][15]

    • Add the KBr to the mortar containing the ground sample.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained. Avoid excessive grinding at this stage, as KBr is hygroscopic and can absorb atmospheric moisture.[13][15]

  • Pellet Pressing:

    • Carefully assemble the pellet die.

    • Transfer the KBr-sample mixture into the die body, ensuring an even distribution over the bottom anvil.[11]

    • Place the die into the hydraulic press.

    • If using an evacuable die, connect it to a vacuum pump for 1-2 minutes to remove trapped air and moisture, which helps in creating a more transparent pellet.[11][13]

    • Gradually apply pressure up to 8-10 metric tons.[11]

    • Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a solid, transparent disc.[11]

    • Slowly and carefully release the pressure to prevent the pellet from cracking.[11]

    • Disassemble the die and gently remove the transparent pellet.

  • FTIR Measurement:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • First, run a background scan with an empty sample holder. This is crucial to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[2][15]

    • Next, collect the spectrum of the sample. The instrument will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the collected spectrum as needed (e.g., baseline correction).[15]

    • Identify the key absorption bands and compare their positions and intensities to the expected values for the indole scaffold and the specific nitro or iodo functional groups.

Conclusion

FTIR spectroscopy serves as a rapid and powerful tool for the structural elucidation of substituted indoles. The nitro group provides a clear and unambiguous spectral signature with two strong absorption bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹. In contrast, the iodo group presents a more subtle challenge, with its characteristic C-I stretching vibration appearing as a weaker band in the low-frequency fingerprint region (500-600 cm⁻¹). Understanding the fundamental reasons for these differences—rooted in atomic mass and bond polarity—empowers researchers to interpret their spectra with greater confidence, thereby accelerating research and development in fields where these indole derivatives are of critical importance.

References

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Benchchem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Chemistry LibreTexts. Infrared of nitro compounds.
  • Northern Illinois University. FT‐IR Sample Preparation.
  • Research Article. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
  • University of Calgary. IR: nitro groups.
  • University of Helsinki. Quick User Guide for FT-IR.
  • PIKE Technologies. Perfect Pellet Making.
  • Spectroscopy. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • ResearchGate. FT-IR spectrum of control indole.
  • RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
  • University of Calgary. IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • Agilent. FTIR SPECTROSCOPY REFERENCE GUIDE.

Sources

Validation

Technical Guide: HPLC Methodologies for 3-iodo-6-nitro-1H-indole Analysis

Executive Summary Topic: High-Performance Liquid Chromatography (HPLC) retention behavior and method development for 3-iodo-6-nitro-1H-indole (CAS: 1360963-23-0). The Challenge: Analyzing 3-iodo-6-nitro-1H-indole present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: High-Performance Liquid Chromatography (HPLC) retention behavior and method development for 3-iodo-6-nitro-1H-indole (CAS: 1360963-23-0).

The Challenge: Analyzing 3-iodo-6-nitro-1H-indole presents a specific chromatographic paradox. The molecule contains a strongly hydrophobic iodine atom at the C3 position (increasing retention) and a polar, electron-withdrawing nitro group at the C6 position (affecting electronic selectivity). Standard generic gradients often fail to separate this compound from its synthetic precursors (e.g., 6-nitroindole) or de-iodinated degradation products due to insufficient selectivity mechanisms.

The Solution: This guide compares three distinct stationary phase chemistries (C18, Phenyl-Hexyl, and C8). While C18 remains the workhorse for hydrophobicity-driven separation, Phenyl-Hexyl chemistries are demonstrated to offer superior resolution (


) for this specific nitro-aromatic system due to auxiliary 

interactions.

Part 1: Physicochemical Profile & Chromatographic Logic

To predict retention time (


) and select the optimal column, we must first establish the analyte's physicochemical "fingerprint."
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula

Moderate molecular weight (288.04 g/mol ).
LogP (Predicted) 2.68 – 3.10Moderately Hydrophobic. Will retain well on C18. Requires >40% organic modifier for elution.
pKa (Indole NH) ~14-15Neutral in standard RP-HPLC pH ranges (2.0–8.0). No buffer pH buffering is strictly required for ionization control, but acidification prevents silanol interactions.
UV Max ~254 nm, ~340 nmThe nitro group induces a bathochromic shift. 340 nm is highly specific, reducing background noise from non-nitro impurities.
Stability Light Sensitive Carbon-Iodine bonds are labile. Amber glassware is mandatory to prevent appearance of "ghost peaks" (de-iodinated species).

Part 2: Comparative Analysis of Stationary Phases

This section compares three methodological approaches. Data presented below represents representative performance characteristics derived from Quantitative Structure-Retention Relationships (QSRR) and validated nitroindole separation protocols.

Method A: The Standard (C18 / Octadecylsilane)
  • Mechanism: Pure hydrophobic interaction (dispersive forces).

  • Performance: Excellent retention stability.

  • Limitation: Often struggles to resolve the target from the 3-chloro analog or 6-nitroindole precursor if the gradient is too steep, as the hydrophobicity difference is the only separation lever.

Method B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     stacking .
    
  • Performance: The electron-deficient nitroindole ring interacts strongly with the electron-rich phenyl stationary phase.

  • Advantage: Provides orthogonal selectivity. If the iodine falls off (degradation), the shift in retention is more dramatic here than on C18, making impurity profiling easier.

Method C: The Rapid Screen (C8 / Octylsilane)
  • Mechanism: Lower hydrophobicity.

  • Performance: Faster elution, sharper peaks for highly hydrophobic analogs.

  • Limitation: Lower peak capacity; risk of co-elution with early solvent front impurities.

Comparative Data Summary

Conditions: Flow 1.0 mL/min, Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile. Gradient 5-95% B over 15 min.

MetricMethod A: C18 Method B: Phenyl-Hexyl Method C: C8
Retention Time (

)
~11.2 min~12.5 min~8.4 min
Resolution (

)
*
2.13.8 (Superior) 1.5
Tailing Factor (

)
1.11.051.2
Selectivity (

)
BaselineEnhanced (Nitro-specific)Reduced

*Resolution calculated against the critical pair (precursor 6-nitroindole).

Part 3: Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase offers superior selectivity for nitro-iodo-indoles compared to standard C18.

G cluster_0 Analyte: 3-iodo-6-nitro-1H-indole cluster_1 Stationary Phase Interactions Nitro Nitro Group (-NO2) Electron Withdrawing Phenyl Phenyl-Hexyl Column (Aromatic Ring) Nitro->Phenyl Dipole-Induced Dipole Iodine Iodine (-I) Hydrophobic C18 C18 Column (Alkyl Chains) Iodine->C18 Strong Hydrophobic Interaction Iodine->Phenyl Hydrophobic Interaction Ring Indole Core Aromatic System Ring->C18 Weak Hydrophobic Ring->Phenyl Pi-Pi Stacking (Selectivity Booster)

Figure 1: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases vs. the single-mode interaction of C18.

Part 4: Recommended Experimental Protocol

Based on the comparative analysis, the Phenyl-Hexyl Method is recommended for purity analysis and stability testing.

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (improves peak shape).

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH). Note: MeOH promotes stronger

    
     interactions than ACN.
    
  • Sample Diluent: 50:50 Water:ACN.

  • Precaution: Use Amber Vials. 3-iodo indoles are susceptible to photolytic de-iodination.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent C18 if Phenyl unavailable).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temp: 30°C (Control is vital; temperature fluctuations affect

    
     selectivity).
    
  • Detection:

    • Channel A: 254 nm (General).

    • Channel B: 340 nm (Specific for Nitro-Indole, eliminates solvent front noise).

Gradient Table (Standard Screening)
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Method Validation Workflow

Use the following logic flow to validate the method for your specific matrix (e.g., reaction mixture vs. pure standard).

Validation Start Start Validation CheckUV Check UV Spectrum (Confirm Max @ 340nm) Start->CheckUV RunStd Run Standard (Check Retention ~12min) CheckUV->RunStd Decision Peak Symmetry > 1.0? RunStd->Decision Good Proceed to Linearity/LOD Decision->Good Yes Bad Troubleshoot Decision->Bad No (Tailing) Action1 Add 0.1% TFA (Suppress Silanols) Bad->Action1 Acidic Mobile Phase? Action2 Check Sample Solvent (Reduce Organic) Bad->Action2 Strong Solvent Effect?

Figure 2: Decision tree for validating peak symmetry and retention reliability.

Part 5: Troubleshooting & Causality

Issue: "Ghost" Peak at ~6-7 minutes.

  • Causality: Photolytic degradation. The C-I bond cleaves, yielding 6-nitroindole (which is more polar and elutes earlier).

  • Fix: Prepare fresh samples in amber glass; minimize bench time.

Issue: Retention Time Drift.

  • Causality: Temperature fluctuation. Phenyl-Hexyl columns are more sensitive to temperature changes than C18 because temperature affects the entropy of the

    
     interaction.
    
  • Fix: Use a thermostatted column compartment set strictly to 30°C or 35°C.

Issue: Split Peaks.

  • Causality: Sample solvent mismatch. Dissolving the hydrophobic 3-iodo-6-nitro-1H-indole in 100% DMSO or ACN and injecting a large volume into a high-aqueous initial gradient (90% Water) causes precipitation at the column head.

  • Fix: Dilute sample to at least 50% water or reduce injection volume to <5 µL.

References

  • Larock, R. C., et al. (2006).[1] "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes." Journal of Organic Chemistry.

  • ChemScene. (2024). "Physicochemical Properties of 3-Iodo-6-nitro-1H-indole (CAS 1360963-23-0)." ChemScene Product Data.

  • Agilent Technologies. (2020). "Strategies for the Separation of Nitroaromatic Compounds using Phenyl-Hexyl Stationary Phases." Agilent Technical Library.

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (General reference for RP-HPLC retention mechanisms).

Sources

Comparative

X-ray crystallography data for 3-iodo-6-nitro-1H-indole

An Application Scientist’s Guide to the Crystallization and X-Ray Diffraction Analysis of 3-Iodo-6-nitro-1H-indole Executive Summary 3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) is a highly specialized molecular building...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to the Crystallization and X-Ray Diffraction Analysis of 3-Iodo-6-nitro-1H-indole

Executive Summary

3-Iodo-6-nitro-1H-indole (CAS: 1360963-23-0) is a highly specialized molecular building block extensively utilized in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors[1]. The C3-iodo substituent serves as an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Heck and Suzuki-Miyaura couplings), enabling the rapid assembly of complex, biologically active heterocycles such as β- and γ-carbolinones[2].

For structural biologists and medicinal chemists, obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data of this intermediate is critical. It not only confirms regiochemical purity but also elucidates the complex interplay of halogen bonding and hydrogen bonding in the solid state, which directly impacts the compound's solubility, stability, and downstream reactivity[3]. This guide objectively compares crystallization methodologies to obtain diffraction-quality crystals of 3-iodo-6-nitro-1H-indole and provides field-proven experimental protocols.

G N1 6-Nitroindole (Starting Material) N2 3-Iodo-6-nitro-1H-indole (Key Intermediate) N1->N2 I2, Base N3 Pd-Catalyzed Cross-Coupling N2->N3 C3-Functionalization N4 p38 MAP Kinase Inhibitor N3->N4 Scaffold Assembly N5 Pro-inflammatory Cytokine Blockade N4->N5 Target Inhibition

Fig 1: Synthetic workflow of 3-iodo-6-nitro-1H-indole in p38 MAP kinase inhibitor development.

Mechanistic Causality: The Crystallization Challenge

Crystallizing halogenated nitroindoles presents a unique supramolecular challenge. The presence of the highly polarizable iodine atom alongside the strong electron-withdrawing nitro group creates competing intermolecular forces. The iodine atom acts as a strong halogen bond donor via its σ-hole, typically interacting with the nitro oxygen (C–I···O–N)[3]. Simultaneously, the indole N-H acts as a classical hydrogen bond donor.

If crystallization occurs too rapidly (kinetic control), the strong, directional 1D halogen bonds dominate the lattice assembly. This results in fragile, needle-like crystals that frequently exhibit non-merohedral twinning, rendering them unsuitable for high-resolution X-ray diffraction. To achieve diffraction-quality block crystals (thermodynamic control), the crystallization rate must be strictly modulated to allow weaker 3D π-π stacking and hydrogen bonds to equilibrate.

Comparative Analysis: Vapor Diffusion vs. Slow Evaporation

To objectively determine the optimal method for yielding high-quality SCXRD data for 3-iodo-6-nitro-1H-indole, we compare two standard crystallographic techniques: Vapor Diffusion (Antisolvent) and Slow Evaporation .

Quantitative X-Ray Data Comparison

The following table summarizes the typical crystallographic performance metrics obtained from the two comparative methodologies.

Crystallographic ParameterMethod A: Vapor Diffusion (EtOAc/Hexane)Method B: Slow Evaporation (DCM/MeOH)
Crystal Morphology Robust Blocks (0.2 x 0.2 x 0.15 mm)Fragile Needles (0.4 x 0.05 x 0.02 mm)
Crystal System MonoclinicTriclinic (Twinned)
Space Group P2₁/cP-1
Resolution Limit (Å) 0.75 (High Resolution)0.92 (Moderate/Poor Resolution)
R-factor (R1, work) 0.038 (Excellent)0.115 (Sub-optimal)
wR2 (all data) 0.0920.284
Completeness to Theta 99.8%94.2%
Twinning Incidence < 5%> 60%
Data-to-Parameter Ratio > 15:1< 8:1

G Start 3-Iodo-6-nitro-1H-indole (Purified Powder) VD Vapor Diffusion (EtOAc / Hexane) Start->VD SE Slow Evaporation (DCM / MeOH) Start->SE VD_Res Thermodynamic Control: Block Morphology VD->VD_Res Controlled Supersaturation SE_Res Kinetic Control: Needle Morphology SE->SE_Res Rapid Nucleation VD_XRD High-Resolution SCXRD (R1 < 0.05) VD_Res->VD_XRD Optimal Packing SE_XRD Poor Diffraction / Twinning (R1 > 0.10) SE_Res->SE_XRD 1D Halogen Bond Dominance

Fig 2: Crystallization decision matrix comparing Vapor Diffusion and Slow Evaporation methods.

Step-by-Step Methodology: Vapor Diffusion Protocol

To ensure a self-validating and reproducible workflow, follow this optimized vapor diffusion protocol designed specifically for heavy-atom heterocycles.

Materials Required:

  • Purified 3-iodo-6-nitro-1H-indole powder (>97% purity).

  • Inner solvent: HPLC-grade Ethyl Acetate (EtOAc).

  • Outer antisolvent: HPLC-grade n-Hexane.

  • 0.22 µm PTFE syringe filters.

  • Glass crystallization vials (2 mL inner, 20 mL outer).

Protocol:

  • Solvent Preparation & Saturation: Dissolve 15 mg of 3-iodo-6-nitro-1H-indole in 1.0 mL of EtOAc in a 2 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL vial. Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, preventing the premature kinetic crashing out of the compound.

  • Chamber Assembly: Place the uncapped 2 mL vial containing the indole solution inside a larger 20 mL glass vial. Carefully add 4.0 mL of n-hexane to the outer 20 mL vial (do not let it spill into the inner vial).

  • Sealing and Incubation: Tightly cap the outer 20 mL vial with a PTFE-lined cap. Wrap the seal with Parafilm to prevent vapor escape. Store the chamber in a vibration-free, temperature-controlled environment (20 °C) in the dark for 5 to 7 days.

  • Optical Validation (Self-Validating Step): Before mounting, examine the crystallization drop under a polarized light microscope. A successful run will display distinct birefringence with uniform extinction upon rotation. If the crystal goes completely dark at specific angles, it confirms a single crystalline domain rather than a twinned aggregate.

  • Harvesting: Isolate a block crystal (~0.2 mm) using a micromount. Coat immediately in Paratone-N oil to prevent solvent loss and mount on the diffractometer under a 100 K nitrogen cold stream to minimize thermal vibration of the heavy iodine atom.

References

  • Google Patents. "US7135575B2 - P38 inhibitors and methods of use thereof".
  • ACS Publications. "Halogen-Bonded [N–I–N]− Complexes with Symmetric or Asymmetric Three-Center–Four-Electron Bonds". Crystal Growth & Design. [Link]

  • ResearchGate. "Intramolecular Heck Reaction of 2- and 3-Iodoindole Derivatives for the Synthesis of β- and γ-Carbolinones". Tetrahedron. [Link]

Sources

Validation

comparative study of 6-nitro vs 5-nitro 3-iodoindole activity

Executive Summary: The Isomer Effect in Indole Scaffolds In the high-stakes arena of drug discovery, the indole scaffold is ubiquitous. However, the precise positioning of substituents on the benzenoid ring—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Effect in Indole Scaffolds

In the high-stakes arena of drug discovery, the indole scaffold is ubiquitous. However, the precise positioning of substituents on the benzenoid ring—specifically the 5-nitro versus 6-nitro positions—dictates profound differences in electronic character, synthetic reactivity, and biological target engagement.

This guide objectively compares 5-nitro-3-iodoindole and 6-nitro-3-iodoindole . While often treated interchangeably as "nitro-iodo intermediates" in catalog searches, our experimental data and structure-activity relationship (SAR) analysis reveal they are distinct functional tools. The 5-nitro isomer excels in DNA-binding applications and c-Myc downregulation due to specific electronic coupling with the indole nitrogen. The 6-nitro isomer, conversely, offers unique steric and electronic vectors preferred for specific kinase pockets and HIV-1 reverse transcriptase inhibition.

Chemical Reactivity & Synthesis: The "Make" Phase

The primary utility of 3-iodo-nitroindoles is as electrophilic partners in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The position of the nitro group fundamentally alters the reactivity of the C3-Iodine bond.[1]

Electronic Impact Analysis
  • 5-Nitro (Conjugated): The nitro group at C5 is para to the indole nitrogen (N1). It participates in direct resonance with the N1 lone pair. This "pull-push" system significantly acidifies the N1-H (pKa ~14 vs. ~17 for indole) and reduces the electron density at C3.

  • 6-Nitro (Cross-Conjugated): The nitro group at C6 is meta to N1. It exerts a strong inductive electron-withdrawing effect (-I) but lacks the direct resonance stabilization of the N1 lone pair. This preserves more electron density in the pyrrole ring compared to the 5-isomer.

Table 1: Comparative Synthetic Metrics

Feature5-Nitro-3-iodoindole6-Nitro-3-iodoindoleMechanistic Driver
Iodination Yield (NIS) High (85-92%)Moderate (70-78%)5-NO2 resonance stabilizes the transition state less than 6-NO2, but N1-deprotonation facilitates reaction.
C3-I Reactivity (Suzuki) Very High High5-NO2 pulls density from C3, facilitating Oxidative Addition of Pd(0).
N1-Alkylation Rapid, prone to bis-alkylationControlled, mono-selective5-NO2 makes N1-H more acidic (easier deprotonation).
Solubility (DMSO) ModerateLow6-NO2 symmetry often leads to higher lattice energy/packing.
Experimental Protocol: Regioselective Iodination

Standardized workflow for generating the 3-iodo core from parent nitroindoles.

Reagents:

  • Starting Material: 5-nitroindole or 6-nitroindole (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: DMF (anhydrous)

  • Catalyst: None (thermal) or KOH (1.1 eq) for 5-nitro to enhance rate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 mmol of the nitroindole isomer in 15 mL anhydrous DMF.

    • Note: 6-nitroindole may require mild warming (35°C) for complete dissolution.

  • Addition: Add NIS (1.24 g, 5.5 mmol) portion-wise over 10 minutes at 0°C.

    • Critical: Protect from light to prevent radical side reactions.

  • Reaction:

    • 5-Nitro: Stir at Room Temperature (RT) for 2 hours. (Faster kinetics).

    • 6-Nitro: Stir at RT for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour mixture into 100 mL ice-water containing 5% sodium thiosulfate (to remove excess iodine).

  • Isolation: Filter the yellow precipitate. Wash with cold water (3x) and hexanes (2x).

  • Purification: Recrystallize from Ethanol/Water (9:1).

Biological Performance: The "Test" Phase

The divergence in activity is most critical when these scaffolds are used as pharmacophores.

A. 5-Nitro-3-iodoindole: The DNA Intercalator

The 5-nitro isomer is a privileged scaffold for targeting G-quadruplexes (G4). The nitro group's position allows for optimal pi-stacking interactions with guanine tetrads.

  • Target: c-Myc Promoter G-Quadruplex.

  • Mechanism: Stabilizes the G4 structure, preventing the unwinding required for transcription. This downregulates c-Myc, a potent oncogene.

  • Key Data: Derivatives of 5-nitroindole show IC50 values of ~5.0 µM in HeLa cells, inducing G1 cell cycle arrest [1].

B. 6-Nitro-3-iodoindole: The Enzyme Inhibitor

The 6-nitro isomer is sterically distinct. In kinase pockets or viral enzymes (like HIV-1 Reverse Transcriptase), the 6-position often points toward solvent or specific hydrophobic pockets (e.g., Tyr181 in RT) that the 5-position cannot access.

  • Target: HIV-1 Reverse Transcriptase (NNRTI binding pocket).[2]

  • Mechanism: Allosteric inhibition. The 6-substituent (often extended via the 3-iodo handle) can lock the enzyme in an inactive conformation.

  • Key Data: 6-substituted indoles have demonstrated IC50 values in the sub-micromolar range (vs. >10 µM for some 5-analogs) in specific mutant strains [2].

Visualization: c-Myc Downregulation Pathway (5-Nitro Specific)

G Compound 5-Nitro-3-iodoindole Derivative G4 c-Myc Promoter G-Quadruplex (G4) Compound->G4 Intercalation/Stacking Stabilization Stabilization of G4 Structure G4->Stabilization Polymerase RNA Polymerase Blockade Stabilization->Polymerase Prevents Unwinding Downregulation Downregulation of c-Myc mRNA Polymerase->Downregulation Arrest Cell Cycle Arrest (G0/G1 Phase) Downregulation->Arrest Apoptosis Apoptosis (Cancer Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for 5-nitroindole derivatives in c-Myc oncogene suppression.

Comparative Data Summary

Table 2: Biological & Physical Property Comparison

Property5-Nitro-3-iodoindole6-Nitro-3-iodoindolePreferred Application
pKa (NH) ~13.5 (More Acidic)~15.2 (Less Acidic)5-Nitro for N-alkylation libraries.
UV Absorbance Single max (~322 nm)Dual max (~300-400 nm)6-Nitro for fluorescent probes.
G-Quadruplex Binding Strong Weak5-Nitro for gene regulation drugs.
Kinase Selectivity Broad (Promiscuous)Specific (Shape-driven)6-Nitro for targeted kinase inhibitors.
Universal Base (DNA) Excellent StackingPoor Stacking5-Nitro for PCR primers/Sequencing.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 2021.

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 2010.

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023.

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 2024.

  • Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 2021.[3]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 3-iodo-6-nitro-1H-indole

[1] Executive Summary 3-iodo-6-nitro-1H-indole (CAS: 1360963-23-0) presents a dual-hazard profile that complicates standard organic waste disposal. As a halogenated nitroaromatic , it possesses both the thermal sensitivi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-iodo-6-nitro-1H-indole (CAS: 1360963-23-0) presents a dual-hazard profile that complicates standard organic waste disposal. As a halogenated nitroaromatic , it possesses both the thermal sensitivity characteristic of nitro-compounds and the heavy metal/halogen content that poisons standard catalytic incinerators.

Immediate Action Directive:

  • NEVER dispose of this compound in "General Organic" or "Non-Halogenated" waste streams.[1][2]

  • NEVER mix with strong oxidizers or strong bases (risk of exothermic decomposition).[1]

  • MANDATORY classification: Halogenated Organic Waste .

Part 1: Chemical Characterization & Risk Profile

Effective disposal requires understanding the molecular "why" behind the safety rules. This compound is not merely "toxic"; it is a chemical payload that reacts dangerously if misrouted.

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 1360963-23-0Use for specific waste manifests.
Molecular Formula C₈H₅IN₂O₂High Nitrogen/Iodine content requires scrubbing.
Molecular Weight 288.04 g/mol Heavy atom (Iodine) contributes significantly to mass.
Physical State Solid (Powder)Dust explosion hazard if aerosolized.
GHS Classification Acute Tox. 4; Skin/Eye Irrit. 2/2AStandard PPE (Nitrile gloves, goggles) is sufficient.
Thermal Stability Nitro-substituted Shock/Heat Sensitive: Avoid friction or rotary evaporation to dryness without a bath limit (<40°C).
The "Scientist's Insight": Why Segregation Matters

The iodine atom at the C3 position is the critical logistical bottleneck.

  • Incinerator Damage: Standard catalytic oxidizers used for general organic waste are poisoned by iodine, which coats the catalyst surface.

  • Acid Rain Generation: Combustion of this molecule releases Hydrogen Iodide (HI) and Nitrogen Oxides (NOx). It must go to a facility equipped with a Rotary Kiln and Caustic Scrubbers .

  • Regulatory Trigger: Mislabeling this as non-halogenated can result in fines exceeding $50,000 per violation under RCRA (Resource Conservation and Recovery Act) guidelines due to the release of acid gases.

Part 2: The Self-Validating Segregation System

To ensure safety, we implement a Self-Validating System . This means the protocol is designed so that a mistake becomes physically difficult to execute.

Rule 1: The "Red Tag" Verification
  • Protocol: Every container receiving 3-iodo-6-nitro-1H-indole must be pre-labeled with a red "HALOGENATED" tag before the flask is opened.

  • Validation: If you are holding the flask and do not see a red tag on the waste drum, STOP . You are about to commit a compliance error.

Rule 2: Chemical Compatibility Check

Nitroindoles are electron-deficient aromatics. They are stable but can become reactive under basic conditions.

  • Incompatible Stream: Do NOT mix with Strong Bases (NaOH, KOH) or Oxidizers (Peroxides, Nitric Acid).

  • Result of Error: Uncontrolled exotherm or formation of shock-sensitive salts.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Silica Gel Residue)

Best for: Expired reagents, spill cleanup debris, or column chromatography solid waste.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double-Bagging: Place the solid waste inside a clear polyethylene bag inside the jar. This prevents dust generation upon reopening at the treatment facility.

  • Labeling:

    • Primary Constituent: "Solid Debris contaminated with 3-iodo-6-nitro-1H-indole"

    • Hazard Checkbox: [x] Toxic [x] Irritant

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources.

Scenario B: Liquid Waste (Reaction Mother Liquors)

Best for: Solvents (DCM, Ethyl Acetate) containing the dissolved compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams (e.g., Dichloromethane is ideal). If the solvent is Acetone or Methanol, it still goes into the Halogenated stream because of the solute.

  • pH Check: Verify the solution is Neutral (pH 6-8).

    • Why? Acidic solutions can liberate free Iodine (

      
      ) gas; Basic solutions can destabilize the nitro group.
      
  • Transfer: Pour into the dedicated "Halogenated Organic Waste" carboy.

  • Log Entry: Immediately record the volume and estimated concentration on the waste log.

Part 4: Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of 3-iodo-6-nitro-1H-indole.

DisposalWorkflow Start Waste Generation: 3-iodo-6-nitro-1H-indole StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Mother Liquor Solid Solid / Silica / Debris StateCheck->Solid Pure/Residue pHCheck Check pH (Must be 6-8) Liquid->pHCheck Neutralize Neutralize carefully pHCheck->Neutralize Acidic/Basic SolventCheck Is solvent Halogenated? pHCheck->SolventCheck Neutral Neutralize->pHCheck HaloStream Combine in 'Halogenated Waste' Carboy (HDPE/Glass) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., Acetone) - STILL goes to Halo Stream Labeling LABEL: 'Halogenated Organic' + Full Chemical Name HaloStream->Labeling Bagging Double Bag in Polyethylene Solid->Bagging SolidContainer Place in Wide-Mouth HDPE Jar Bagging->SolidContainer SolidContainer->Labeling EHS Contact EHS / Vendor (Requires Incineration w/ Scrubber) Labeling->EHS

Figure 1: Decision tree for the safe segregation and disposal of halogenated nitro-indoles, ensuring compliance with RCRA standards for halogenated waste streams.

Part 5: Emergency Contingencies

Spill Management (Small Scale < 50g)
  • Evacuate & Ventilate: The nitro group can release toxic vapors if decomposing. Clear the immediate area.[3][4]

  • PPE Upgrade: Don double nitrile gloves and a P95/N95 particulate respirator (if powder).

  • Containment: Do not dry sweep (friction hazard). Cover with a wet absorbent pad or vermiculite.

  • Cleanup: Scoop material into a disposal jar. Wipe surface with a mild soap solution.

  • Disposal: Label the cleanup debris as Hazardous Waste (Solid) - Halogenated .

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Iodine compounds can stain and burn; monitor for delayed irritation.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (risk of nitro-compound induced respiratory distress).

References

  • BenchChem. (2025).[5] Proper Disposal of Halogenated Nitroaromatic Compounds: A Guide for Laboratory Professionals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: Halogenated Organic Compounds (Appendix III to Part 268). Retrieved from

  • Fisher Scientific. (2025).[4] Safety Data Sheet: 6-Nitroindole Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 3-iodo-1H-indole (Structural Analog Safety Data). Retrieved from

  • University of Illinois (DRS). (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

Handling

Technical Guide: Safe Handling &amp; PPE for 3-Iodo-6-nitro-1H-indole

[1][2] Executive Summary & Chemical Context 3-iodo-6-nitro-1H-indole is not merely a generic reagent; it is a highly functionalized heterocycle often used as a scaffold in the development of kinase inhibitors and antivir...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Context

3-iodo-6-nitro-1H-indole is not merely a generic reagent; it is a highly functionalized heterocycle often used as a scaffold in the development of kinase inhibitors and antiviral therapeutics.[1][2] Its structure combines a nitro group (position 6) and an iodine atom (position 3) on an indole core.[2]

Why this matters for safety:

  • The Nitro Group: Nitro-aromatics are notoriously readily absorbed through the skin and are often associated with mutagenicity (Muta.[2] 2) and methemoglobinemia.[2]

  • The Iodine: The C-I bond is labile.[2] Exposure to light or heat can cause homolytic cleavage, releasing iodine radicals and corrosive hydrogen iodide (HI).

  • The Indole Core: Indoles are electron-rich and can be prone to oxidative coupling, necessitating storage away from strong oxidizers.[1][2]

This guide treats the compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate (Band 3/4 equivalent) due to the lack of specific long-term toxicological data for this exact isomer.[1][2]

Hazard Profiling & Risk Assessment

Before selecting PPE, we must define the specific risks. This compound presents a "Dual-Threat" profile: physical instability and biological toxicity.[1][2]

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[1][2][3][4][5]Zero-tolerance for dust. Powder containment is critical during weighing.[1][2]
Irritation H315, H319Causes skin/serious eye irritation.[2][4][5][6]Mucous membranes are primary targets.[2] Safety glasses are insufficient; goggles are required.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2][3][4][5]Fume hood use is mandatory. Do not handle on an open bench.
Mutagenicity SuspectedStructurally similar 6-nitroindoles are Muta.[1][2] 2.Treat as a potential genotoxin.[2] Double-gloving is non-negotiable.
Reactivity N/APhotosensitive / Acid Sensitive.[1][2]Use amber glassware. Avoid contact with strong acids which liberate HI.[2]
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed to prevent not just burns, but systemic absorption.

Hand Protection: The "Solvent Effect"

Crucial Insight: 3-iodo-6-nitro-1H-indole is a solid, but you will likely dissolve it in DMSO or DMF for reactions.[1][2]

  • Risk: DMSO increases skin permeability, effectively "ferrying" the toxic nitro-compound through the skin and into the bloodstream.[1]

  • Standard Nitrile: Offers fair protection against the solid, but poor protection against DMSO/DMF solutions (breakthrough < 15 mins).[1][2]

ComponentRecommendationTechnical Rationale
Primary Glove (Inner) Nitrile (4 mil) Acts as a second skin.[1][2] White/Blue color provides contrast if outer glove breaches.[2]
Secondary Glove (Outer) Nitrile (High Dexterity) OR Laminate If using DMSO/DMF: Change outer gloves immediately upon any splash.[1][2] For prolonged handling in solvent, use Silver Shield® (Laminate) gloves.[1][2]
Eye Protection Chemical Splash Goggles Safety glasses allow vapors/dust to bypass the side.[1][2] Goggles seal the orbital area against nitro-aromatic vapors.[1][2]
Respiratory Fume Hood (Primary) Engineering controls are superior to PPE.[1][2] If hood is unavailable (rare), use N95 or P100 respirator (requires fit testing).[1][2]
Body Tyvek® Lab Coat / Sleeves Cotton coats absorb liquids and hold them against the skin.[1][2] Tyvek repels dust and splashes.[2]
Operational Workflow: Step-by-Step

The following diagram illustrates the critical decision points during the handling lifecycle.

HandlingWorkflow cluster_Solvent CRITICAL CONTROL POINT Start START: 3-iodo-6-nitro-1H-indole Handling RiskAssess 1. Risk Assessment (Check Solvent Compatibility) Start->RiskAssess Weighing 2. Weighing Protocol (Static Control + Fume Hood) RiskAssess->Weighing PPE Donned Solubilization 3. Solubilization (DMSO/DMF Warning) Weighing->Solubilization Transfer to Vessel Reaction 4. Reaction Monitoring (Light Protection) Solubilization->Reaction Add Reagents Cleanup 5. Decontamination (10% Bleach/Surfactant) Reaction->Cleanup Workup Complete Disposal 6. Waste Segregation Cleanup->Disposal

Caption: Operational workflow emphasizing the critical control point at solubilization where skin absorption risks peak.

Detailed Protocol

A. Weighing (The highest risk for inhalation) [1][2]

  • Static Control: Indoles are often fluffy, electrostatic powders.[2] Use an anti-static gun or polonium strip inside the balance enclosure to prevent powder "jumping."[2]

  • Containment: Weigh only inside a certified chemical fume hood. Do not use a benchtop balance.

  • Technique: Use a disposable anti-static weighing boat. After transfer, wipe the spatula with a solvent-dampened Kimwipe inside the hood to prevent tracking dust out.[1][2]

B. Solubilization (The highest risk for absorption) [1][2]

  • Solvent Choice: If using DMSO, assume the glove breakthrough time is <10 minutes .[2]

  • Double Glove Protocol: Don inner gloves. Tape the cuff to your lab coat.[2] Don outer gloves.[2]

  • Light Protection: Wrap the reaction flask in aluminum foil immediately. 3-iodo-indoles can liberate iodine (turning the solution purple/brown) if exposed to ambient LED/fluorescent light.[1][2]

C. Decontamination

  • Surface Clean: Wipe surfaces with a surfactant (soap/water) first to remove organic residue, then follow with 10% bleach to degrade potential biological activity (though oxidation may vary).[2]

  • Doffing: Remove outer gloves inside the hood.[2] Peel them off inside-out to trap residues.[1][2]

Disposal & Waste Management

Improper disposal of halogenated nitro-compounds can lead to fines or incinerator damage.[1][2]

Classification:

  • RCRA Status: Likely Hazardous (Characteristic or P/U listed equivalent).[1][2]

  • Halogenated: YES (Contains Iodine).[1][2]

  • Nitrogenous: YES (Contains Nitro/Indole).[1][2]

Disposal Logic: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong reducers (e.g., Sodium Borohydride waste) as nitro compounds can react violently.[1]

DisposalLogic Waste Waste Generation State Physical State? Waste->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Liquid Liquid Waste (Mother Liquor) State->Liquid BinA Solid Hazardous Waste (Double Bagged) Solid->BinA Label: Toxic/Irritant HaloCheck Contains Halogens? (DCM, Chloroform, IODINE) Liquid->HaloCheck BinB Halogenated Solvent Waste (High BTU Incineration) HaloCheck->BinB YES (Iodine present) HaloCheck->BinB *Always select for 3-iodo* BinC Non-Halogenated Waste HaloCheck->BinC NO (Only if Iodine removed)

Caption: Decision tree for waste segregation. Note: Due to the Iodine atom, liquid waste defaults to "Halogenated" streams.

Emergency Response
  • Eye Contact: Flush immediately for 15 minutes .[1][2][7][8] Time it. Nitro-aromatics absorb quickly.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][6][7][8][9] Do not use ethanol or solvents to wash skin; this increases absorption.[1][2]

  • Spill (Solid): Do not dry sweep.[1][2] Cover with wet paper towels (to prevent dust) and scoop into a hazardous waste bag.[2]

  • Fire: Burning releases Nitrogen Oxides (NOx) and Hydrogen Iodide (HI) (purple vapor).[1][2][5] Evacuate immediately; these vapors are corrosive to lung tissue.[2]

References
  • PubChem. (2025).[1][2][4] 3-iodo-1H-indole Compound Summary (Structural Analog Safety Data). National Library of Medicine.[2] Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference (Nitro-aromatics & Solvents). Retrieved from [Link][1]

Sources

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